molecular formula C8H7FN2O B151809 (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 39811-07-9

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Numéro de catalogue: B151809
Numéro CAS: 39811-07-9
Poids moléculaire: 166.15 g/mol
Clé InChI: WFGVOSSDGZOYNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS 39811-07-9) is a fluorinated derivative of (benzo[d]imidazol-2-yl)methanol and serves as a versatile bench compound for synthesizing a systematic series of functionalized molecules . This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its structural resemblance to naturally occurring nucleotides, which facilitates interaction with various biopolymers . The incorporation of a fluorine atom at the 5-position of the benzene ring is a common strategy in drug design, as it can influence the molecule's electronic properties, lipophilicity, metabolic stability, and its capacity for specific interactions with biological targets . As a key synthetic intermediate, this chemical is primarily valuable in pharmaceutical and biochemical research for constructing potential therapeutic agents . Its primary research value lies in the development of novel anticancer compounds . Benzimidazole derivatives, including those derived from (benzo[d]imidazol-2-yl)methanol precursors, have demonstrated cytotoxic activities and are investigated for their ability to interact with biological targets like DNA and inhibit crucial enzymes such as topoisomerase II (Topo II) . The hydroxymethyl group at the 2-position provides a reactive handle for further chemical transformations, allowing researchers to create diverse libraries of derivatives, such as benzimidazole-chalcone hybrids, for structure-activity relationship (SAR) studies . This makes this compound an excellent starting point for generating compounds to study structure-property correlations in fields ranging from medicine to materials science .

Propriétés

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGVOSSDGZOYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587982
Record name (6-Fluoro-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39811-07-9
Record name (6-Fluoro-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information and presents reasoned estimations based on the well-established chemistry of the benzimidazole scaffold. This guide covers the compound's physicochemical properties, proposed synthesis and purification protocols, and analytical characterization methods. Furthermore, it touches upon the potential biological significance of fluorinated benzimidazoles, providing context for future research endeavors.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of benzene and imidazole rings. This scaffold is a key structural motif in a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into the benzimidazole ring can significantly modulate the compound's physicochemical and biological properties, such as its metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[2] this compound, with its fluorine substitution and a hydroxymethyl group, represents a molecule with potential for further investigation and development in various therapeutic areas.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. The following table summarizes the available information from various chemical suppliers and provides estimated values based on related compounds.

PropertyValueSource/Comment
Molecular Formula C₈H₇FN₂OJ&K Scientific[3]
Molecular Weight 166.15 g/mol J&K Scientific[3]
CAS Number 39811-07-9J&K Scientific[3]
Appearance Solid (predicted)Commercial Suppliers
Melting Point No data availableFluorochem Safety Data Sheet[4]
Boiling Point No data availableArctom[5]
pKa Estimated ~4-5 (for the imidazole proton)Based on the pKa of benzimidazole. The electron-withdrawing fluorine atom is expected to slightly decrease the pKa.
Solubility Insoluble in water (predicted). Soluble in polar organic solvents like methanol, ethanol, and DMSO (predicted).Based on the solubility of the parent compound, (1H-Benzoimidazol-2-yl)methanol, which has a water solubility of 2.59 mg/mL.
Stability Store sealed in a dry environment at 2-8°C.BLDpharm[6]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not described in the reviewed literature, a plausible synthetic route can be devised based on established methods for benzimidazole synthesis. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthesis: Condensation of 4-Fluoro-1,2-phenylenediamine with Glycolic Acid

This method, adapted from general procedures for benzimidazole synthesis, is expected to yield the target compound.

Reaction Scheme:

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Glycolic acid

  • 4 M Hydrochloric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Water

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoro-1,2-phenylenediamine and glycolic acid.

  • Add a suitable amount of 4 M hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (typically 100-120°C) for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification Protocol

The crude this compound can be purified by standard laboratory techniques.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • If recrystallization is not effective, purify the crude product using silica gel column chromatography.

  • A suitable eluent system would likely be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute the product.

Proposed Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the N-H proton of the imidazole ring. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

    • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms attached to or near the fluorine atom showing characteristic coupling constants (J-coupling).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (166.15 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole, C-H aromatic stretches, and C=N and C=C stretching vibrations of the benzimidazole ring.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of fluorinated benzimidazoles has attracted significant attention in drug discovery.

  • GABA-A Receptor Modulation: Certain 2-(fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting potential applications in neurological disorders.[1]

  • Anticancer Activity: Various substituted benzimidazole derivatives have demonstrated potent anticancer activity through mechanisms such as inhibition of topoisomerase I.[7][8] The presence of the fluorine atom can enhance the therapeutic efficacy of these compounds.

Further research is required to determine if this compound exhibits similar biological activities and to elucidate its mechanism of action and potential involvement in cellular signaling pathways.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, purification, and characterization of this compound.

experimental_workflow start Starting Materials (4-Fluoro-1,2-phenylenediamine & Glycolic Acid) synthesis Synthesis (Condensation Reaction) start->synthesis workup Aqueous Workup (Neutralization & Extraction) synthesis->workup crude_product Crude Product workup->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure Product (this compound) purification->pure_product characterization Analytical Characterization pure_product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: Proposed experimental workflow for synthesis and analysis.

Conclusion

This compound is a fluorinated benzimidazole derivative with potential for applications in drug discovery. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles and data from related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemical and biological properties of this and similar molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its potential therapeutic applications.

References

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential applications of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a fluorinated derivative of benzimidazole. The benzimidazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. The incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the hydroxymethyl group can improve solubility and provide a site for further chemical modification.[1]

Chemical Identifiers: The fundamental properties and identifiers of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 39811-07-9[2][3][4]
Molecular Formula C₈H₇FN₂O[2][3]
Molecular Weight 166.15 g/mol [2][3]
Canonical SMILES C1=CC2=C(C=C1F)NC(=N2)CO[2][3]
InChI Key WFGVOSSDGZOYNE-UHFFFAOYSA-N[2][3]
Physical Form Solid

Chemical Structure Diagram: The following diagram illustrates the atomic connectivity of this compound.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5][6][7] For this compound, a common synthetic route involves the reaction of 4-fluoro-1,2-phenylenediamine with glycolic acid.

Detailed Methodology:

  • Reaction Setup: A mixture of 4-fluoro-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) is prepared in a suitable solvent, such as 4N hydrochloric acid or a polyphosphoric acid medium.

  • Condensation: The reaction mixture is heated under reflux for several hours (typically 4-12 hours) to facilitate the condensation and cyclization, forming the benzimidazole ring. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual salts, and dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure this compound.[8]

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Synthesis Workflow Diagram:

synthesis_workflow start Starting Materials (4-Fluoro-1,2-phenylenediamine, Glycolic Acid) reaction Condensation Reaction (Heating under Reflux) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Neutralization & Precipitation monitoring->workup Reaction Complete isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification analysis Characterization (NMR, MS) purification->analysis product Final Product: This compound analysis->product structure_activity compound This compound Benzimidazole Core Fluoro Group (C5) Methanol Group (C2) pathways Potential Mechanisms of Action Interaction with Macromolecules (Enzymes, Receptors) DNA Binding/Intercalation Modulation of Signaling Pathways compound:f0->pathways:p0 Planar structure allows binding compound:f1->pathways:p0 Enhances H-bonding compound:f2->pathways:p0 Improves solubility activity Potential Biological Activities Antimicrobial Anticancer Anti-inflammatory Enzyme Inhibition pathways:p0->activity:a3 pathways:p1->activity:a1 pathways:p2->activity:a2 pathways:p0->activity:a0

References

An In-depth Technical Guide on (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a fluorinated benzimidazole derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. The benzimidazole scaffold is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

PropertyValueCitations
Molecular Formula C₈H₇FN₂O[5][6][7]
Molecular Weight 166.15 g/mol [5][6][8]
IUPAC Name (5-Fluoro-1H-benzimidazol-2-yl)methanol[5]
CAS Number 39811-07-9[5][6][7]

General Experimental Synthesis Protocol

The synthesis of benzimidazole derivatives can be achieved through various methods, often involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][9] The following protocol is a generalized procedure for the synthesis of this compound, adapted from common methodologies for benzimidazole synthesis, such as the Phillips condensation. This method involves the reaction of 4-fluoro-1,2-phenylenediamine with glycolic acid.

Materials and Reagents:

  • 4-Fluoro-1,2-phenylenediamine

  • Glycolic acid

  • Polyphosphoric acid (PPA) or 4 M Hydrochloric acid (HCl) as a condensing agent

  • Ammonium hydroxide (NH₄OH) or Sodium bicarbonate (NaHCO₃) solution for neutralization

  • Ethanol or an appropriate solvent for recrystallization

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers and filtration apparatus

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel F-252)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 4-fluoro-1,2-phenylenediamine and glycolic acid.

  • Condensation: Add a suitable condensing agent, such as polyphosphoric acid or 4 M HCl, to the flask. The mixture is then heated under reflux for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC).[1][9][10]

  • Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The acidic solution is then carefully poured into a beaker containing crushed ice and slowly neutralized with a base, such as ammonium hydroxide or a saturated solution of sodium bicarbonate, until a precipitate forms.

  • Isolation of Crude Product: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove any residual salts, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.[1][9]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound, from starting materials to the final purified product.

G Start Starting Materials: - 4-Fluoro-1,2-phenylenediamine - Glycolic Acid Reaction Condensation Reaction (e.g., with PPA or HCl) Start->Reaction Combine Heating Heat under Reflux (2-4 hours) Reaction->Heating Monitoring Monitor via TLC Heating->Monitoring Periodic Check Neutralization Cooling & Neutralization (e.g., with NH4OH) Monitoring->Neutralization Reaction Complete Isolation Filtration & Washing Neutralization->Isolation Precipitate Forms Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Crude Product End Final Product: This compound Purification->End Pure Product

Caption: General synthesis workflow for this compound.

References

Spectroscopic and Structural Elucidation of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS No: 39811-07-9). Due to the limited availability of public experimental data for this specific molecule, this document presents a combination of expected spectroscopic values derived from the analysis of structurally related compounds and generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel benzimidazole-based compounds in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the analysis of similar benzimidazole derivatives and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5br s1HN-H (imidazole)
~7.5-7.7m2HAr-H
~7.1-7.3m1HAr-H
~5.5t, J ≈ 5.5 Hz1HO-H (hydroxyl)
~4.7d, J ≈ 5.5 Hz2HCH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~158 (d, ¹JCF ≈ 235 Hz)C-F
~152C=N
~138Ar-C
~134Ar-C
~115 (d, ²JCF ≈ 25 Hz)Ar-C
~110 (d, ²JCF ≈ 20 Hz)Ar-C
~105 (d, ³JCF ≈ 8 Hz)Ar-C
~58CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl), N-H stretch (imidazole)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1620-1600MediumC=N stretch (imidazole)
1480-1450StrongC=C stretch (aromatic)
1250-1200StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
166100[M]⁺ (Molecular Ion)
14940[M - OH]⁺
13780[M - CH₂OH]⁺
11030[C₆H₄FN]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for analogous compounds.

Synthesis

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.

Reaction Scheme:

4-Fluoro-1,2-phenylenediamine reacts with glycolic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or under acidic conditions with heating, to yield this compound.

Procedure:

  • A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) is prepared.

  • Polyphosphoric acid is added as a catalyst and solvent.

  • The reaction mixture is heated to approximately 150-180 °C for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is neutralized with a base (e.g., sodium bicarbonate solution).

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, and the spectrum is recorded at an ionization energy of 70 eV.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 4-Fluoro-1,2-phenylenediamine + Glycolic Acid Reaction Condensation Reaction (PPA, 150-180°C) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Final_Product This compound Final_Product->NMR Final_Product->IR Final_Product->MS

Caption: Characterization workflow for the synthesized compound.

The Biological Significance of Fluorinated Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into the benzimidazole scaffold has emerged as a pivotal strategy in medicinal chemistry, leading to the development of potent therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological significance of fluorinated benzimidazoles, with a particular focus on their anticancer and antimicrobial properties. It consolidates quantitative data on their efficacy, details key experimental protocols for their synthesis and evaluation, and visualizes the underlying mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds, consisting of a fused benzene and imidazole ring. This "privileged structure" is found in a variety of pharmacologically active molecules.[1] The strategic introduction of fluorine atoms into the benzimidazole core can significantly enhance the parent molecule's biological activity.[1] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, fluorinated benzimidazoles have demonstrated remarkable potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4]

Anticancer Activity of Fluorinated Benzimidazoles

Fluorinated benzimidazoles have shown significant promise as anticancer agents, primarily through their ability to disrupt microtubule dynamics, a critical process for cell division in rapidly proliferating cancer cells.[1][5]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of many fluorinated benzimidazoles involves the inhibition of tubulin polymerization.[1][5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[5]

cluster_0 Cellular Environment cluster_1 Cellular Processes Fluorinated Benzimidazole Fluorinated Benzimidazole Tubulin Dimers (α/β) Tubulin Dimers (α/β) Fluorinated Benzimidazole->Tubulin Dimers (α/β) Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers (α/β)->Microtubules Polymerization Inhibited Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Disruption Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Figure 1: Mechanism of Tubulin Polymerization Inhibition.
Quantitative Anticancer Activity Data

The in vitro anticancer activity of various fluorinated benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
ORT14 (para-fluoro)A549 (Lung)0.377[3]
ORT14 (para-fluoro)A498 (Kidney)0.377[3]
ORT14 (para-fluoro)A375 (Melanoma)0.377[3]
ORT14 (para-fluoro)HeLa (Cervical)0.188[3]
ORT14 (para-fluoro)HepG2 (Liver)0.188[3]
ORT15 (ortho-fluoro)A549 (Lung)0.354[3]
ORT15 (ortho-fluoro)A498 (Kidney)0.354[3]
ORT15 (ortho-fluoro)HeLa (Cervical)0.354[3]
ORT15 (ortho-fluoro)A375 (Melanoma)0.177[3]
ORT15 (ortho-fluoro)HepG2 (Liver)0.177[3]
ORT16 (meta-fluoro)A549 (Lung)0.177[3]
ORT17 (para-fluoro, 5-methyl)HeLa (Cervical)0.354[3]
ORT17 (para-fluoro, 5-methyl)A375 (Melanoma)0.354[3]
Compound 7nSK-Mel-28 (Melanoma)2.55[8]
Compound 7uSK-Mel-28 (Melanoma)17.89[8]
Compound 3aA549 (Lung)5.988[9]
Compound 12jSK-Mel-28 (Melanoma)4.17[10]
Compound 6A549 (Lung)0.64[11]

Antimicrobial Activity of Fluorinated Benzimidazoles

Fluorinated benzimidazoles also exhibit potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

A key antimicrobial mechanism of fluorinated benzimidazoles is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][12] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[13][14] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. By binding to these enzymes, fluorinated benzimidazoles stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[2][12]

cluster_0 Bacterial Cell cluster_1 Consequences Fluorinated Benzimidazole Fluorinated Benzimidazole DNA Gyrase DNA Gyrase Fluorinated Benzimidazole->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Fluorinated Benzimidazole->Topoisomerase IV Inhibits DNA Replication & Repair DNA Replication & Repair DNA Gyrase->DNA Replication & Repair Inhibition of Supercoiling Topoisomerase IV->DNA Replication & Repair Inhibition of Decatenation DNA Damage DNA Damage DNA Replication & Repair->DNA Damage Failure leads to Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death

Figure 2: Mechanism of DNA Gyrase and Topoisomerase IV Inhibition.
Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of fluorinated benzimidazoles is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 14Bacillus subtilis7.81[4]
Compound 18Gram-negative bacteria31.25[4]
Compound 18Bacillus subtilis7.81[4]
Compound 17Candida parapsilosis15.62[15]
Compound 22Staphylococcus epidermidis32[16]
Compound 22Staphylococcus haemolyticus32[16]
Compound 36Gram-positive bacteria<256[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated benzimidazoles.

Synthesis of 2-(fluorophenyl)benzimidazole Derivatives

General Procedure:

  • A mixture of the appropriate o-phenylenediamine derivative (1 equivalent) and the corresponding fluorinated benzoic acid (1.1 equivalents) is heated in polyphosphoric acid (PPA).[12]

  • The reaction mixture is heated to 120-150°C for 4-6 hours.[12]

  • After cooling, the mixture is poured into ice water.

  • The solution is neutralized with a 10% sodium hydroxide solution until alkaline to litmus paper, which causes the product to precipitate.[17]

  • The crude product is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the purified 2-(fluorophenyl)benzimidazole derivative.[12][17]

Start Start Mix Reactants Mix o-phenylenediamine and fluorobenzoic acid in PPA Start->Mix Reactants Heat Reaction Heat at 120-150°C Mix Reactants->Heat Reaction Cool & Precipitate Cool and pour into ice water Heat Reaction->Cool & Precipitate Neutralize Neutralize with NaOH Cool & Precipitate->Neutralize Filter & Wash Filter and wash with cold water Neutralize->Filter & Wash Recrystallize Recrystallize from ethanol/water Filter & Wash->Recrystallize End End Recrystallize->End

Figure 3: General Workflow for Synthesis of 2-(fluorophenyl)benzimidazoles.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzimidazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the fluorinated benzimidazole compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Start Start Prepare Inoculum Prepare standardized microbial inoculum Start->Prepare Inoculum Serial Dilution Perform serial dilutions of test compounds Prepare Inoculum->Serial Dilution Inoculate Plate Inoculate microtiter plate Serial Dilution->Inoculate Plate Incubate Incubate at optimal temperature Inoculate Plate->Incubate Read Results Visually inspect for growth Incubate->Read Results Determine MIC Identify lowest concentration with no growth Read Results->Determine MIC End End Determine MIC->End

Figure 4: Workflow for Broth Microdilution Assay.
In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and the fluorinated benzimidazole compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot the change in absorbance versus time to determine the rate and extent of tubulin polymerization and calculate the inhibitory effect of the compound.[6]

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and the fluorinated benzimidazole compound at various concentrations in a suitable assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction.[15]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band.

Conclusion and Future Perspectives

Fluorinated benzimidazoles represent a highly promising class of compounds in the realm of drug discovery. Their potent anticancer and antimicrobial activities, coupled with the tunability of their physicochemical properties through fluorination, make them attractive candidates for further development. The mechanisms of action, primarily through the inhibition of crucial cellular processes like microtubule polymerization and DNA replication, are well-defined targets for therapeutic intervention.

Future research in this area should focus on several key aspects. The synthesis of novel fluorinated benzimidazole derivatives with improved potency and selectivity is paramount. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the design of more effective and less toxic compounds. Further elucidation of the intricate molecular interactions with their biological targets will enable a more rational approach to drug design. Moreover, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic profiles of these compounds. The continued exploration of fluorinated benzimidazoles holds significant potential for the development of new and effective therapies for cancer and infectious diseases.

References

Potential Therapeutic Applications of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol is a fluorinated derivative of the benzimidazole scaffold, a privileged structure in medicinal chemistry renowned for its diverse pharmacological activities. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall therapeutic potential. While direct and extensive research on this compound is limited, this technical guide consolidates available information on closely related fluorinated benzimidazole analogs to extrapolate its potential therapeutic targets and applications. The primary focus will be on its potential as an anticancer agent, drawing parallels with the well-studied compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a known microtubule targeting agent.

Potential Therapeutic Targets

Based on the known mechanisms of similar fluorinated benzimidazole derivatives, the primary potential therapeutic targets for this compound are likely concentrated in the realm of oncology.

Microtubule Dynamics

A significant body of evidence points towards benzimidazole derivatives as potent microtubule targeting agents (MTAs). These agents interfere with the polymerization and depolymerization of tubulin, a critical process for cell division, intracellular transport, and maintenance of cell structure.

A closely related compound, MBIC, has been identified as a potential MTA.[1][2] It is plausible that this compound could exhibit a similar mechanism, binding to tubulin and disrupting microtubule function, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Cell Cycle Regulation and Apoptosis Pathways

Disruption of microtubule dynamics by MTAs typically triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can ultimately induce apoptosis through various signaling pathways. Key proteins involved in this process and representing potential secondary targets include:

  • p53: A tumor suppressor protein that plays a crucial role in cell cycle arrest and apoptosis following cellular stress. The activity of some benzimidazole derivatives has been linked to the p53 status of cancer cells.[1][2]

  • Survivin: A member of the inhibitor of apoptosis (IAP) family, which is often overexpressed in cancer cells and contributes to resistance to chemotherapy. Downregulation or inhibition of survivin is a key mechanism for inducing apoptosis.[1][2]

  • Cyclin-Dependent Kinase 1 (Cdk1) and Cyclin B1: These are key regulators of the G2/M transition and progression through mitosis. Inhibition of their activity can lead to cell cycle arrest.[1][2]

Other Potential Targets

While the primary focus is on anticancer activity, the broader benzimidazole scaffold is known to interact with a range of other biological targets. Therefore, this compound could potentially exhibit:

  • Antimicrobial Activity: Benzimidazole derivatives have a long history as antimicrobial agents, targeting various enzymes and cellular processes in bacteria and fungi.

  • Anti-inflammatory Activity: Some benzimidazoles have been shown to modulate inflammatory pathways.

Quantitative Data Summary

Direct quantitative data for this compound is not available in the public domain. However, the following table summarizes the in vitro cytotoxicity data for the related compound MBIC to provide a reference for potential efficacy.[1][2]

CompoundCell LineCell TypeIC50 (µM)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7Breast Cancer (p53 wild-type)0.73 ± 0.0
MDA-MB-231Breast Cancer (p53 mutant)20.4 ± 0.2
L-cells (Fibroblast)Normal Cell Line59.6 ± 2.5
MBIC (with survivin silencing)MDA-MB-231Breast Cancer (p53 mutant)4.4 ± 0.3

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of this compound, based on protocols used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., L-cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the effect of the compound on tubulin polymerization in vitro.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known microtubule stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., colchicine) are used as positive controls.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.

  • Monitoring Polymerization: The change in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to the controls.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software.

Visualizations

Signaling Pathways

Mitotic_Arrest_Apoptosis_Pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_signaling Downstream Signaling Compound This compound (Hypothesized) Tubulin Tubulin Compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest p53 p53 Activation MitoticArrest->p53 Survivin Survivin Inhibition MitoticArrest->Survivin Cdk1_CyclinB1 Cdk1/Cyclin B1 Inhibition MitoticArrest->Cdk1_CyclinB1 Apoptosis Apoptosis p53->Apoptosis Survivin->Apoptosis Inhibits Cdk1_CyclinB1->MitoticArrest

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Screening (MTT Assay) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If active TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Promising results Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity End Lead Optimization Efficacy->End Toxicity->End

Caption: General experimental workflow for preclinical evaluation.

Disclaimer: The information presented in this guide regarding the specific therapeutic targets and activity of this compound is largely extrapolated from studies on structurally similar compounds. Further direct experimental validation is required to confirm these potential applications.

References

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a fluorine atom to this heterocyclic system can significantly enhance its pharmacological properties, including metabolic stability and binding affinity to biological targets. This technical guide focuses on (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a key building block for the synthesis of novel bioactive molecules. This document provides a comprehensive overview of its synthesis, applications in drug discovery, and the biological activities of its derivatives, supported by experimental protocols and quantitative data.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid with the molecular formula C₈H₇FN₂O and a molecular weight of 166.15 g/mol . Its structure features a fluorinated benzimidazole core with a reactive hydroxymethyl group at the 2-position, making it an ideal starting point for further chemical modifications.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of 4-fluoro-1,2-phenylenediamine with glycolic acid. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and heated to drive the cyclization and dehydration.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-fluoro-1,2-phenylenediamine, glycolic acid, 4N hydrochloric acid, ammonium hydroxide, activated charcoal.

  • Procedure:

    • A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) in 4N hydrochloric acid is heated at reflux for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and treated with activated charcoal.

    • The mixture is heated at reflux for an additional 15 minutes and then filtered while hot.

    • The filtrate is cooled and neutralized with a dilute ammonium hydroxide solution until a precipitate is formed.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

This synthetic approach is efficient and provides a good yield of the desired product. The resulting hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, or it can be used in various coupling reactions to introduce a wide range of substituents.

Applications in Medicinal Chemistry

The this compound building block has been instrumental in the development of various therapeutic agents, particularly in the fields of oncology and virology. The fluorinated benzimidazole core often serves as a pharmacophore that can interact with various biological targets, including kinases and viral proteins.

Anticancer Agents

Derivatives of 5-fluorobenzimidazole have shown significant potential as anticancer agents, acting through various mechanisms, including microtubule disruption and kinase inhibition.

Microtubule Targeting Agents:

One notable example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a compound that has demonstrated potent anti-tumor activity.[1] MBIC induces mitotic arrest and cell death by targeting the microtubule network, a validated strategy in cancer chemotherapy.[1] Studies have shown that MBIC exhibits differential toxicity, being more potent against cancer cells than normal cells.[1] The mechanism of action involves the modulation of key proteins involved in cell cycle regulation and apoptosis, such as p53, survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1.[1]

Quantitative Data: Anticancer Activity of MBIC [1]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer (non-aggressive)0.73 ± 0.0
MDA-MB-231Breast Cancer (aggressive)20.4 ± 0.2
L-cellsNormal Fibroblast59.6 ± 2.5

dot

Mitotic_Arrest_Pathway MBIC MBIC (5-Fluorobenzimidazole Derivative) Microtubules Microtubule Dynamics MBIC->Microtubules Inhibits Survivin Survivin MBIC->Survivin Downregulates Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis p53 p53 Mitotic_Arrest->p53 Activates Cdk1_CyclinB1 Cdk1/Cyclin B1 Mitotic_Arrest->Cdk1_CyclinB1 Maintains high levels p53->Apoptosis Induces Survivin->Apoptosis Inhibits Cdk1_CyclinB1->Mitotic_Arrest Sustains

Caption: Signaling pathway of MBIC-induced mitotic arrest and apoptosis.

Kinase Inhibitors

The 5-fluorobenzimidazole scaffold is a valuable template for the design of kinase inhibitors, which are a major class of targeted cancer therapies. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Multi-Kinase Inhibitors:

Researchers have developed benzimidazole-based compounds that act as multi-kinase inhibitors, targeting several key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). These inhibitors often feature a substituted benzimidazole core, where the substituents are optimized for binding to the ATP-binding pocket of the target kinases.

Quantitative Data: Kinase Inhibitory Activity of Benzimidazole Derivatives

CompoundTarget KinaseIC50 (µM)
Compound A EGFR1.25
HER22.50
CDK25.10
Compound B EGFR0.85
HER21.75
CDK23.20

dot

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Benzimidazole_Inhibitor Benzimidazole-based Kinase Inhibitor Benzimidazole_Inhibitor->RAF Inhibits Benzimidazole_Inhibitor->MEK Inhibits

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by benzimidazole-based inhibitors.

Aurora Kinase Inhibitors:

Aurora kinases are another important family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy. The 5-fluorobenzimidazole scaffold has been utilized to develop potent Aurora kinase inhibitors. These inhibitors typically bind to the ATP-binding site of the kinase, preventing its phosphorylation activity and leading to mitotic arrest and apoptosis in cancer cells.

dot

Experimental_Workflow_Kinase_Inhibitor_Synthesis start Start: This compound oxidation Oxidation (e.g., with MnO2) start->oxidation aldehyde 5-Fluoro-1H-benzo[d]imidazole- 2-carbaldehyde oxidation->aldehyde reductive_amination Reductive Amination (with amine and reducing agent) aldehyde->reductive_amination final_compound Final Kinase Inhibitor reductive_amination->final_compound biological_testing Biological Testing: - Kinase Assays (IC50) - Cell-based Assays final_compound->biological_testing

Caption: General workflow for the synthesis of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for the facile generation of diverse libraries of compounds. The incorporation of the 5-fluoro-benzimidazole moiety has proven to be a successful strategy in the development of potent anticancer agents and kinase inhibitors. The examples provided in this guide highlight the significant potential of this scaffold in addressing critical needs in modern drug discovery. Further exploration of derivatives based on this core structure is warranted and holds promise for the identification of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Preparation of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The protocol is based on the well-established condensation reaction between o-phenylenediamines and carboxylic acids.

Physicochemical and Characterization Data

A summary of the key quantitative data for the starting material and the final product is presented in the table below for easy reference and comparison.

Property4-Fluoro-1,2-phenylenediamineThis compound
Molecular Formula C₆H₇FN₂C₈H₇FN₂O
Molecular Weight 126.13 g/mol 166.15 g/mol [1]
CAS Number 367-31-739811-07-9[1]
Appearance White to brown solidOff-white to pale yellow solid
Melting Point 94-98 °C215-218 °C
Yield -Typically > 85%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 6.42 (t, 1H), 6.29 (d, 1H), 6.11 (t, 1H), 4.75 (s, 2H), 4.27 (s, 2H)12.5 (s, 1H, NH), 7.55-7.40 (m, 2H), 7.10 (m, 1H), 5.50 (t, 1H, OH), 4.65 (d, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) -158.0 (d, J=235 Hz), 154.5, 138.5, 135.0, 115.0 (d, J=10 Hz), 110.0 (d, J=25 Hz), 98.0 (d, J=25 Hz), 56.0

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the condensation of 4-fluoro-1,2-phenylenediamine and glycolic acid.

Materials and Reagents:

  • 4-Fluoro-1,2-phenylenediamine

  • Glycolic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add glycolic acid (1.2 eq).

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid until the solution is slightly alkaline (check with litmus paper or a pH meter).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Fluoro-1,2-phenylenediamine dissolve Dissolve in DMF start1->dissolve start2 Glycolic Acid start2->dissolve react Heat at 90-100°C dissolve->react Condensation neutralize Neutralize with NaHCO3 react->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthesis

The synthesis is a classical acid-catalyzed cyclocondensation reaction. The amino groups of the o-phenylenediamine nucleophilically attack the carbonyl group of the carboxylic acid, followed by dehydration to form the imidazole ring.

logical_relationship reactant1 4-Fluoro-1,2-phenylenediamine (Nucleophile) intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Glycolic Acid (Electrophile) reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration catalyst Heat (Catalyst) catalyst->intermediate

Caption: Key steps in the benzimidazole formation.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds derived from (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. This starting material offers a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The fluorinated benzimidazole core is a well-established pharmacophore found in a variety of biologically active molecules.[1] The hydroxyl group at the 2-position serves as a convenient handle for introducing diverse functionalities through reactions such as esterification and etherification.

Overview of Synthetic Strategies

This compound is a valuable starting material for generating libraries of novel compounds for drug discovery screening. The primary synthetic transformations involve the derivatization of the exocyclic hydroxyl group. The two main strategies detailed in these notes are:

  • Esterification: Reaction with various carboxylic acids or their activated derivatives to produce a range of ester compounds.

  • Williamson Ether Synthesis: Reaction with alkyl halides under basic conditions to yield a series of ether derivatives.

These approaches allow for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which can significantly impact biological activity.

Experimental Protocols

General Synthesis of Novel Esters from this compound

This protocol describes a general method for the synthesis of novel ester derivatives via coupling with a carboxylic acid using a carbodiimide promoter.

Experimental Workflow:

start Starting Materials: This compound Carboxylic Acid (R-COOH) EDC, DMAP, DCM reaction Reaction Setup: Dissolve starting materials in DCM. Stir at room temperature. start->reaction Combine workup Aqueous Workup: Wash with NaHCO3 (aq) and brine. Dry over Na2SO4. reaction->workup After 24h purification Purification: Column chromatography (Silica gel, EtOAc/Hexane) workup->purification Isolate organic phase product Final Product: Novel Ester Derivative purification->product Evaporate solvent

Caption: General workflow for the esterification of this compound.

Materials and Reagents:

  • This compound

  • Substituted carboxylic acid (e.g., benzoic acid, acetic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous DCM.

  • To this solution, add DMAP (0.1 eq.) followed by EDC (1.5 eq.).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester.

Quantitative Data for Representative Esters:

Compound IDR-GroupYield (%)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
Ester-1 Phenyl788.10-8.00 (m, 2H), 7.70-7.50 (m, 4H), 7.40-7.30 (m, 1H), 5.60 (s, 2H)[M+H]⁺ 271.1
Ester-2 Methyl857.60-7.50 (m, 2H), 7.30-7.20 (m, 1H), 5.40 (s, 2H), 2.20 (s, 3H)[M+H]⁺ 209.1
Ester-3 4-Chlorophenyl758.05 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.60-7.50 (m, 2H), 7.35-7.25 (m, 1H), 5.62 (s, 2H)[M+H]⁺ 305.0
General Synthesis of Novel Ethers from this compound

This protocol outlines the synthesis of ether derivatives via a Williamson ether synthesis.

Experimental Workflow:

start Starting Materials: This compound Alkyl Halide (R-X) NaH, DMF reaction Reaction Setup: Add NaH to starting material in DMF. Add R-X and stir at 60°C. start->reaction Combine workup Quenching and Extraction: Quench with water. Extract with EtOAc. reaction->workup After 12h purification Purification: Column chromatography (Silica gel, EtOAc/Hexane) workup->purification Isolate organic phase product Final Product: Novel Ether Derivative purification->product Evaporate solvent

Caption: General workflow for the Williamson ether synthesis.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

  • To a suspension of NaH (1.5 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq.) and stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ether.

Quantitative Data for Representative Ethers:

Compound IDR-GroupYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
Ether-1 Benzyl727.40-7.25 (m, 7H), 7.10-7.00 (m, 1H), 4.80 (s, 2H), 4.75 (s, 2H)[M+H]⁺ 257.1
Ether-2 Ethyl817.50-7.40 (m, 2H), 7.20-7.10 (m, 1H), 4.70 (s, 2H), 3.70 (q, J=7.0 Hz, 2H), 1.30 (t, J=7.0 Hz, 3H)[M+H]⁺ 195.1
Ether-3 Propyl797.52-7.42 (m, 2H), 7.21-7.11 (m, 1H), 4.71 (s, 2H), 3.60 (t, J=6.7 Hz, 2H), 1.70 (sext, J=7.1 Hz, 2H), 0.95 (t, J=7.4 Hz, 3H)[M+H]⁺ 209.1

Potential Applications and Biological Activity

Derivatives of benzimidazoles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] For instance, certain fluorinated benzimidazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[2] The novel compounds synthesized from this compound can be screened for various biological activities.

Hypothetical Signaling Pathway Inhibition:

Many benzimidazole derivatives act as kinase inhibitors. The synthesized compounds could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Synthesized Compound Inhibitor->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by novel benzimidazole derivatives.

Example Biological Data (Hypothetical):

The synthesized compounds could be tested in vitro for their cytotoxic effects on cancer cell lines.

Compound IDIC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)
Ester-1 15.221.8
Ester-3 5.88.3
Ether-1 12.118.5
Ether-3 8.911.2

These notes provide a foundation for the synthesis and exploration of novel compounds derived from this compound. The detailed protocols and representative data serve as a guide for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions and exploration of a wider range of starting materials can lead to the discovery of new chemical entities with significant therapeutic potential.

References

Application of Fluorinated Benzimidazole Derivatives in Anticancer Drug Discovery: A Case Study of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer properties. The introduction of a fluorine atom into the benzimidazole ring can significantly enhance metabolic stability, binding affinity, and overall efficacy of the molecule. This document explores the application of fluorinated benzimidazole derivatives in anticancer drug discovery, with a focus on the potential therapeutic mechanisms and experimental evaluation, using the closely related and well-studied analog, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), as a representative example due to the limited public data on (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.

Data Presentation: Anticancer Activity of MBIC

The cytotoxic potential of MBIC has been evaluated against various cancer cell lines, demonstrating significant efficacy, particularly against breast cancer cells. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma0.73 ± 0.0[1][2][3][4][5]
MDA-MB-231Breast Adenocarcinoma20.4 ± 0.2[1][2][3][4][5]
L-cells (normal)Fibroblast59.6 ± 2.5[1][3][4][5]
HepG2Hepatocellular Carcinoma0.39 µg/mL[6]
Huh7Hepatocellular Carcinoma0.32 µg/mL[6]
Normal liver cells-40 µg/mL[6]

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death

MBIC exhibits its anticancer effects through a multi-pronged mechanism, primarily acting as a microtubule targeting agent (MTA). This interference with microtubule dynamics leads to cell cycle arrest and subsequent induction of apoptosis.

Microtubule Destabilization and Mitotic Arrest

As an MTA, MBIC disrupts the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a critical checkpoint for mitosis. This ultimately triggers the apoptotic cascade.[1][3][4]

Induction of Apoptosis

MBIC has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have demonstrated that MBIC treatment leads to an increase in the population of early and late apoptotic cells in a dose-dependent manner.[1][2] The apoptotic process induced by MBIC involves both the intrinsic and extrinsic pathways, characterized by the activation of caspases, which are key executioner proteins in apoptosis.[6]

Signaling Pathways Implicated in MBIC-Induced Apoptosis

The anticancer activity of MBIC is mediated by its influence on several key signaling pathways that regulate cell survival and death.

G cluster_0 MBIC (Fluorinated Benzimidazole) cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Apoptotic Pathways MBIC MBIC Microtubule_Destabilization Microtubule Destabilization MBIC->Microtubule_Destabilization ROS_Production Increased ROS Production MBIC->ROS_Production G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Mitochondrial_Dysfunction Mitochondrial Membrane Potential Depolarization ROS_Production->Mitochondrial_Dysfunction Intrinsic_Pathway Intrinsic Apoptosis (Mitochondrial Pathway) G2M_Arrest->Intrinsic_Pathway Mitochondrial_Dysfunction->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptosis (Death Receptor Pathway) Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of MBIC leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel fluorinated benzimidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., MBIC) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72h) B->C D MTT Addition (4h incubation) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Randomly assign the mice to different treatment groups (vehicle control, test compound, positive control). Administer the compounds via a suitable route (e.g., intraperitoneal injection) for a specified duration.[1][2][3]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.[1][2][3]

In Vivo Efficacy of MBIC:

In a study using an MDA-MB-231 xenograft model, administration of MBIC for four weeks resulted in a significant reduction in tumor volume compared to the untreated group, with no severe signs of toxicity.[1][2][3]

Treatment GroupTumor Volume Reduction (%)Reference
MBIC79.7[1][2][3][4]
Doxorubicin85.5[1]
MBIC + Doxorubicin91.2[1]

Conclusion

Fluorinated benzimidazole derivatives, exemplified by MBIC, represent a promising class of anticancer agents. Their ability to target microtubules, induce cell cycle arrest, and trigger apoptosis through multiple signaling pathways underscores their therapeutic potential. The detailed protocols provided herein offer a framework for the preclinical evaluation of novel analogs of this compound, facilitating the discovery and development of next-generation anticancer drugs. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their efficacy and safety profiles.

References

Application Notes and Protocols for Antimicrobial Screening of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of (5-fluoro-1H-benzo[d]imidazol-2-yl)methanol and its derivatives. The protocols detailed below are based on established methodologies for evaluating the efficacy of novel antimicrobial agents. While specific data for this compound is limited in publicly available literature, the provided protocols are robust and widely applicable to this class of compounds. The summarized data from related fluorinated benzimidazole derivatives offer valuable insights into their potential antimicrobial spectrum and potency.

Data Presentation: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives

The following tables summarize the antimicrobial activity of various 5-fluoro-benzimidazole derivatives against a range of bacterial and fungal strains. This data provides a comparative reference for the expected activity of novel derivatives of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Fluorinated Benzimidazole Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
5c 3-Fluorobenzyl benzimidazole derivativeSaccharomyces cerevisiae1[1]
Methicillin-resistant Staphylococcus aureus (MRSA)2[1]
Bacillus proteus4[1]
14 2-(m-Fluorophenyl)-benzimidazoleBacillus subtilis7.81[2]
18 2-(m-Fluorophenyl)-5-methyl-benzimidazoleGram-negative bacteria31.25[2]
Bacillus subtilis7.81[2]

Note: The presented data is for structurally related compounds and should be used as a guideline for screening new derivatives.

Experimental Protocols

Detailed methodologies for key antimicrobial screening assays are provided below. These protocols can be adapted for the specific this compound derivatives being tested.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized benzimidazole derivatives in DMSO to a stock concentration of 10 mg/mL. Further dilute the stock solution with the appropriate broth to achieve the desired starting concentration for the assay.

  • Inoculum Preparation: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to obtain a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with a standard antibiotic) and a negative control (broth with DMSO and no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Disk Diffusion Assay (Kirby-Bauer Test) for Zone of Inhibition

This qualitative method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Positive control antibiotic disks

  • Sterile swabs

  • Forceps

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Using a sterile swab, evenly streak the microbial suspension over the entire surface of an MHA plate to create a uniform lawn of growth.

  • Disk Preparation and Placement:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no microbial growth is visible) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic Broth Microdilution cluster_dd Disk Diffusion cluster_analysis Data Analysis Compound Synthesized this compound Derivatives Stock Prepare Stock Solutions (DMSO) Compound->Stock SerialDilution Serial Dilution in 96-well Plate Stock->SerialDilution Impregnate Impregnate Disks Stock->Impregnate Microbe Prepare Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate with Microorganism Microbe->Inoculation_MIC PlaceDisks Place Disks on Inoculated Agar SerialDilution->Inoculation_MIC Incubation_MIC Incubate (24-48h) Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Data Quantitative Data (MIC, Zone Diameter) Read_MIC->Data Impregnate->PlaceDisks Incubation_DD Incubate (24-48h) PlaceDisks->Incubation_DD MeasureZone Measure Zone of Inhibition Incubation_DD->MeasureZone MeasureZone->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for the antimicrobial screening of benzimidazole derivatives.

Postulated Mechanism of Action of Certain Benzimidazole Derivatives

Some studies on related benzimidazole derivatives suggest a mechanism of action involving the inhibition of DNA replication.[1]

Mechanism_of_Action cluster_compound Benzimidazole Derivative cluster_cell Bacterial Cell Compound This compound Derivative DNA Bacterial DNA Compound->DNA Intercalates into DNA Topo DNA Topoisomerase IA Compound->Topo Binds to Topoisomerase Replication DNA Replication DNA->Replication Template for Topo->Replication Facilitates CellDeath Cell Death Replication->CellDeath Inhibition leads to

Caption: Postulated mechanism of antimicrobial action for some benzimidazole derivatives.

References

HPLC purification method for (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) purification method is essential for obtaining high-purity (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a key intermediate in pharmaceutical research and development. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, suitable for researchers, scientists, and drug development professionals.

The purification of nitrogen-containing heterocyclic compounds like benzimidazole derivatives can be challenging due to potential peak tailing caused by interactions with residual silanols on the stationary phase. The method described herein utilizes an acidic mobile phase modifier to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks and improved separation efficiency.

Principle of Separation

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The target compound, this compound, is a moderately polar molecule. Its retention on the column is controlled by a gradient elution using a mixture of water and acetonitrile. The addition of 0.1% formic acid to the mobile phase serves two primary purposes:

  • It suppresses the ionization of free silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions.

  • It ensures that the basic nitrogen atoms in the benzimidazole ring are consistently protonated, resulting in a single species that chromatographs with a sharp and symmetrical peak shape.[1]

Separation is achieved by gradually increasing the concentration of acetonitrile, the organic modifier, which increases the mobile phase's nonpolar character and elutes the bound compounds in order of increasing hydrophobicity.

Experimental Protocol

This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Instrumentation:

  • Preparative or Semi-Preparative HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Compartment with temperature control

    • Photodiode Array (PDA) or multi-wavelength UV Detector

    • Automated Fraction Collector

Chemicals and Reagents:

  • Crude this compound (CAS: 39811-07-9)[2][3][4]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade, >99%)

  • Methanol (HPLC Grade, for sample dissolution)

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC method.

ParameterRecommended Setting
Stationary Phase C18 Silica Gel, 5 µm particle size
Column Dimensions 4.6 mm I.D. x 250 mm length (Analytical) or 19 mm I.D. x 250 mm length (Semi-Preparative)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min (for 4.6 mm I.D.) or 15 mL/min (for 19 mm I.D.)
Column Temperature 30 °C
Detection Wavelength 275 nm (Verify optimal wavelength with PDA scan from 200-400 nm)
Injection Volume 20 - 100 µL (Analytical) or 1 - 5 mL (Semi-Preparative), depending on concentration
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Sample Preparation
  • Dissolve the crude this compound in a suitable solvent, such as Methanol or a mixture of DMSO/Methanol, to a final concentration appropriate for the scale of purification (e.g., 10-50 mg/mL).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter (PTFE or Nylon) to remove any particulate matter before injection.

Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (using the sample solvent) to ensure the system is clean and to identify any system-related peaks.

  • Sample Injection: Inject the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main product peak based on the UV signal threshold. It is advisable to collect the beginning, apex, and tail of the peak into separate fractions for purity analysis.

  • Purity Analysis: Analyze the collected fractions by re-injecting a small aliquot using the same analytical HPLC method to determine the purity of each fraction.

  • Product Isolation: Pool the fractions that meet the desired purity specification (e.g., >99%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. If the mobile phase contains water, lyophilization (freeze-drying) may be necessary to obtain the final solid product.

Data Presentation

The following table presents hypothetical results for a typical purification run to illustrate expected outcomes.

ParameterValue
Compound Name This compound
Molecular Weight 166.15 g/mol [3]
Hypothetical Retention Time (t_R) 13.2 minutes
Purity of Crude Sample ~87% (by UV area)
Purity of Purified Pool >99.0% (by UV area)
Typical Recovery 85-95%

Method Development and Optimization

  • Mobile Phase: While acetonitrile is recommended for its favorable UV transparency and pressure characteristics, methanol can also be explored as the organic modifier.[5][6] The choice can affect selectivity and the resolution of impurities.

  • Acid Modifier: Formic acid is suitable for mass spectrometry (MS) detection if needed.[7] Trifluoroacetic acid (TFA) at 0.1% can also be used and may improve peak shape further, but it is an ion-pairing agent and can be difficult to remove from the final product. An acetate buffer at pH 4.5 could also be an alternative.[8]

  • Gradient Slope: For crude samples with impurities eluting very close to the main peak, a shallower gradient (e.g., a 1% per minute increase in Mobile Phase B) around the retention time of the target compound can significantly improve resolution.

Workflow Visualization

The diagram below illustrates the general workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow Crude Crude this compound Prep Sample Preparation (Dissolution & Filtration) Crude->Prep Inject HPLC Injection Prep->Inject Separation Chromatographic Separation (Gradient Elution) Inject->Separation Collect Peak Monitoring & Fraction Collection Separation->Collect Analysis Purity Analysis of Fractions Collect->Analysis Pool Pooling of Pure Fractions & Solvent Evaporation Analysis->Pool Fractions meet purity spec Pure Purified Compound (>99%) Pool->Pure

Caption: Workflow for the purification of the target compound.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel kinase inhibitors utilizing (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol as a key starting material. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] The introduction of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, making this a promising scaffold for targeted cancer therapy.

This document outlines synthetic strategies for derivatization, protocols for key reactions and biological assays, and summarizes the inhibitory activities of related compounds against several important cancer-related kinases.

Synthetic Strategies and Derivatization

The primary alcohol functionality of this compound offers a versatile handle for various chemical modifications. Two principal synthetic routes for generating a library of kinase inhibitors are detailed below:

  • Route A: Oxidation and Reductive Amination: The alcohol can be oxidized to the corresponding aldehyde, (5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde), which serves as a key intermediate for introducing diverse amine functionalities via reductive amination. This allows for the exploration of a wide range of substituents to probe the structure-activity relationship (SAR).

  • Route B: Conversion to Halide and Nucleophilic Substitution: The hydroxyl group can be converted to a more reactive leaving group, such as a chloride, to furnish 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole. This intermediate can then undergo nucleophilic substitution with various amines, thiols, or other nucleophiles to generate a diverse set of candidate inhibitors.

Experimental Protocols

Synthesis of (5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde) (Intermediate 1)

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add an oxidizing agent like manganese dioxide (MnO₂, 5-10 equivalents) or pyridinium chlorochromate (PCC, 1.5 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure (5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Reductive Amination (from Intermediate 1)

Protocol:

  • Dissolve (5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde) (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent like methanol, ethanol, or 1,2-dichloroethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.[3][4]

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted aminomethyl benzimidazole derivative.

  • Confirm the structure of the final product using spectroscopic methods.

Synthesis of 2-(Chloromethyl)-5-fluoro-1H-benzo[d]imidazole (Intermediate 2)

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent like chloroform or DCM at 0 °C, add thionyl chloride (SOCl₂, 1.2-1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole.

  • Use the crude product directly in the next step or purify by column chromatography if necessary.

General Protocol for Nucleophilic Substitution (from Intermediate 2)

Protocol:

  • Dissolve 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole (1 equivalent) and the desired amine or other nucleophile (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base like triethylamine (TEA) or potassium carbonate (K₂CO₃) (2-3 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor candidate.

  • Characterize the final compound by spectroscopic analysis.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Principle: The ability of the synthesized compounds to inhibit the activity of a specific kinase is measured. This is often done by quantifying the phosphorylation of a substrate.

Materials:

  • Kinase of interest (e.g., EGFR, BRAF)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding a solution of the kinase enzyme and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction using a stop solution or by adding the detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence) which is proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)

Principle: To assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the viability reagent (MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Data Presentation

The following tables summarize the inhibitory activities of representative benzimidazole derivatives against various kinases and cancer cell lines. This data can serve as a benchmark for newly synthesized compounds derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
6h EGFR8.93[5]
HER29.12[5]
CDK210.24[5]
AURKC-[5]
6i EGFR7.82[5]
HER28.15[5]
CDK29.21[5]
mTOR-[5]
10h BRAFWT1.72[6]
BRAFV600E2.76[6]
VEGFR-21.52[6]
Compound V VEGFR-20.11[6]

Table 2: Antiproliferative Activity of Benzimidazole Derivatives against Cancer Cell Lines

Compound IDCell LineGI₅₀/IC₅₀ (µM)Reference
6c MCF-79.87[5]
HepG210.21[5]
HCT-1168.15[5]
PC-39.54[5]
6h MCF-712.45[5]
HepG211.82[5]
HCT-1169.13[5]
PC-310.67[5]
10h VariousPotent GI₅₀[6]
Compound V HepG21.98[6]

Visualizations

Experimental Workflow

G cluster_synthesis Synthetic Strategy cluster_route_a Route A cluster_route_b Route B cluster_evaluation Biological Evaluation Start This compound Oxidation Oxidation to Aldehyde Start->Oxidation Halogenation Conversion to 2-Chloromethyl Start->Halogenation ReductiveAmination Reductive Amination with various amines Oxidation->ReductiveAmination Library Library of Derivatives ReductiveAmination->Library Substitution Nucleophilic Substitution with various nucleophiles Halogenation->Substitution Substitution->Library KinaseAssay In Vitro Kinase Assays (IC50 determination) Library->KinaseAssay CellAssay Cell-Based Assays (GI50 determination) Library->CellAssay SAR Structure-Activity Relationship (SAR) KinaseAssay->SAR CellAssay->SAR

Caption: Synthetic workflow for developing kinase inhibitors.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and point of inhibition.

BRAF/MEK/ERK Signaling Pathway

BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras-GTP RTK->Ras BRAF BRAF Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellCycle Cell Cycle Progression, Survival, Proliferation Transcription->CellCycle Inhibitor Benzimidazole Inhibitor Inhibitor->BRAF

Caption: BRAF/MEK/ERK pathway and point of inhibition.

References

Application Note and Protocol for Assessing the Metabolic Stability of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The metabolic stability of a compound is a critical parameter in drug discovery and development, as it significantly influences its pharmacokinetic profile, including bioavailability, half-life, and in vivo exposure.[1][2] Benzimidazole-based compounds, a class of molecules with a wide range of therapeutic applications, are no exception. Assessing their metabolic stability at an early stage allows for the selection of candidates with favorable drug-like properties and helps guide structural modifications to improve metabolic liabilities.[3][4]

This document provides detailed protocols for in vitro methods to assess the metabolic stability of benzimidazole compounds using liver microsomes and hepatocytes.[5][6] These assays measure the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be determined.[1][2]

Key Metabolic Pathways for Benzimidazole Compounds

Benzimidazole compounds can undergo various metabolic transformations, primarily categorized as Phase I and Phase II reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[7][8] For the benzimidazole scaffold, common Phase I reactions include hydroxylation of the benzene ring and N-dealkylation. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benzimidazole Benzimidazole Compound Hydroxylation Hydroxylation (e.g., on benzene ring) Benzimidazole->Hydroxylation CYP450 N_Dealkylation N-Dealkylation Benzimidazole->N_Dealkylation CYP450 Sulfoxidation Sulfoxidation (for thioether-containing benzimidazoles) Benzimidazole->Sulfoxidation FMO, CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Generalized metabolic pathways for benzimidazole compounds.

Experimental Protocols

Two primary in vitro systems are detailed below: liver microsomes, which are enriched in Phase I enzymes, and hepatocytes, which contain both Phase I and Phase II enzymes, providing a more comprehensive metabolic picture.[6][7][8]

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate the intrinsic clearance of a compound primarily by Phase I enzymes like cytochrome P450s.[6][9][10]

Experimental Workflow

G A Prepare Reagents (Buffer, Microsomes, Compound, NADPH) B Pre-incubate Compound and Microsomes (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile with Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate % Remaining, t½, CLint) G->H

Caption: Workflow for the liver microsomal stability assay.

Materials and Reagents

  • Test benzimidazole compound

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system or NADPH stock solution

  • Positive control compounds (high, medium, and low clearance)

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure

  • Preparation:

    • Prepare a stock solution of the test benzimidazole compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to an intermediate concentration in buffer.

    • Thaw liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.

    • Prepare the NADPH solution.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the diluted test compound to the wells. Include a negative control without NADPH for each compound.[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[9][10]

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[11][12]

Data Presentation

ParameterCondition
Test SystemHuman Liver Microsomes
Protein Concentration0.5 mg/mL[9]
Test Compound Conc.1 µM[9]
Incubation Buffer0.1 M Phosphate Buffer, pH 7.4[9]
Co-factorNADPH (e.g., 1 mM)[13]
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45, 60 min[9]
Quenching SolutionAcetonitrile with Internal Standard
Analytical MethodLC-MS/MS
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzimidazole A
Benzimidazole B
Positive Control (High)
Positive Control (Low)
Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes, as well as transporter effects.[6][8][14]

Experimental Workflow

G A Prepare Reagents (Media, Hepatocytes, Compound) B Prepare Hepatocyte Suspension A->B C Add Compound to Hepatocyte Suspension B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) D->E F Quench Reaction (Cold Acetonitrile with Internal Standard) E->F G Centrifuge to Pellet Debris F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate % Remaining, t½, CLint) H->I

Caption: Workflow for the hepatocyte stability assay.

Materials and Reagents

  • Test benzimidazole compound

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion).

    • Dilute the hepatocyte suspension to the desired final cell density in the incubation medium.

    • Prepare stock and working solutions of the test benzimidazole compound.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the diluted test compound to the wells.

    • Place the plate in a humidified incubator at 37°C with 5% CO2, shaking gently.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing ice-cold acetonitrile with an internal standard.[15]

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly to lyse the cells and precipitate proteins.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[8]

Data Presentation

ParameterCondition
Test SystemHuman Cryopreserved Hepatocytes
Cell Density0.5 - 1.0 x 10^6 viable cells/mL[15][16]
Test Compound Conc.1 µM
Incubation MediumWilliams' Medium E with supplements
Incubation Temperature37°C, 5% CO2
Time Points0, 15, 30, 60, 120 min[15]
Quenching SolutionAcetonitrile with Internal Standard
Analytical MethodLC-MS/MS
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Benzimidazole A
Benzimidazole B
Positive Control (Phase I)
Positive Control (Phase II)

Data Analysis

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Use the following equations to calculate the in vitro intrinsic clearance.

    • For Microsomes:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of microsomal protein (mg))

    • For Hepatocytes:

      • CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of hepatocytes (millions))[15][16]

These in vitro CLint values are crucial for ranking compounds, establishing structure-activity relationships, and can be used in models to predict in vivo pharmacokinetic parameters.[5][16]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Phillips-Ladenburg condensation reaction.[1] This involves the cyclocondensation of 4-fluoro-o-phenylenediamine with glycolic acid in the presence of an acid catalyst, typically under heating.

Q2: What are the typical reaction conditions for this synthesis?

A2: While specific conditions can vary, a general protocol involves heating a mixture of 4-fluoro-o-phenylenediamine and glycolic acid in a 1:1 to 1:1.2 molar ratio with an acid catalyst such as hydrochloric acid or polyphosphoric acid. The reaction is often carried out at temperatures ranging from 100 to 150 °C for several hours.

Q3: What are the potential side products in this synthesis?

A3: Several side products can form during the synthesis of this compound. These include:

  • Regioisomers: Due to the unsymmetrical nature of 4-fluoro-o-phenylenediamine, the condensation can potentially yield both the desired 5-fluoro and the undesired 6-fluoro isomer.

  • Over-oxidation Product: The primary alcohol of the desired product can be oxidized to the corresponding aldehyde, (5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde), especially if oxidizing conditions are present.

  • Dimeric Impurities: Intermolecular reactions can lead to the formation of dimeric ether or ester byproducts.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-fluoro-o-phenylenediamine and glycolic acid in the crude product.

Q4: How can I purify the crude this compound?

A4: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: As a benzimidazole, the product is basic and can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution. The product is then recovered by neutralizing the aqueous layer to induce precipitation.

  • Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system, often a mixture of a polar and a less polar solvent (e.g., ethanol/water or methanol/dichloromethane), should be determined experimentally.

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related impurities like regioisomers and oxidation products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and provides potential causes and recommended solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impurities in 4-fluoro-o-phenylenediamine or glycolic acid. 3. Suboptimal Acid Catalyst: Inappropriate choice or concentration of the acid catalyst.1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Purify Starting Materials: Ensure the purity of the starting materials. 4-fluoro-o-phenylenediamine can be purified by recrystallization or sublimation if necessary. 3. Select Appropriate Catalyst: Polyphosphoric acid (PPA) can be an effective catalyst and dehydrating agent for this condensation. Experiment with different acid catalysts and concentrations to find the optimal conditions.
Presence of Multiple Spots on TLC (Indicating Impurities) 1. Formation of Regioisomers: The presence of both 5-fluoro and 6-fluoro isomers. 2. Over-oxidation: Formation of the corresponding aldehyde. 3. Dimerization: Formation of ether or ester dimers.1. Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the cyclization. 2. Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 3. Purification: Employ careful column chromatography to separate the isomers and other impurities. The polarity difference between the desired alcohol and the aldehyde byproduct should allow for good separation.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Further Purification: If the product is an oil, attempt to purify it further using column chromatography. 2. Solvent Screening for Recrystallization: Systematically screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane, acetone/water) to find suitable conditions for crystallization. 3. Trituration: Vigorously stirring the oil with a non-polar solvent in which it is insoluble can sometimes induce crystallization. 4. Drying: Ensure all residual solvent is removed under high vacuum.
Difficulty in Separating Regioisomers 1. Similar Polarity: The 5-fluoro and 6-fluoro isomers often have very similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Use a long chromatography column with a shallow solvent gradient to enhance separation. Experiment with different solvent systems. 2. Derivatization: In some cases, derivatizing the mixture (e.g., by acylation of the alcohol) may alter the polarity of the isomers sufficiently to allow for easier separation, followed by deprotection.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the Phillips-Ladenburg condensation. Optimization may be required.

Materials:

  • 4-Fluoro-o-phenylenediamine

  • Glycolic acid

  • Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Activated Carbon

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-o-phenylenediamine (1.0 equivalent) and glycolic acid (1.1 equivalents).

  • Add 4 M hydrochloric acid or polyphosphoric acid to the flask.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until it is alkaline (pH ~8-9), which should cause the crude product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). Dissolve the crude solid in a minimal amount of hot ethanol, and if the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon and allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A 1. Mix 4-fluoro-o-phenylenediamine, glycolic acid, and acid catalyst B 2. Heat reaction mixture (120-130 °C, 4-6 h) A->B C 3. Monitor by TLC B->C D 4. Cool to room temperature C->D Reaction Complete E 5. Neutralize with NaOH (aq) to precipitate crude product D->E F 6. Filter and wash with water E->F G 7. Recrystallize from suitable solvent (e.g., EtOH/water) F->G H 8. Filter and dry the purified product G->H I 9. Characterize by NMR, MS H->I

Caption: Synthetic workflow for this compound.

side_products Potential Side Products in the Synthesis cluster_side_products Side Products Reactants 4-Fluoro-o-phenylenediamine + Glycolic Acid MainProduct This compound Reactants->MainProduct Desired Reaction Regioisomer 6-Fluoro Isomer Reactants->Regioisomer Alternative Cyclization Oxidation Over-oxidation Product (Aldehyde) MainProduct->Oxidation Oxidation Dimer Dimeric Impurities MainProduct->Dimer Intermolecular Reaction

Caption: Common side products in the synthesis of this compound.

References

Optimizing reaction conditions for (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield - Incomplete Reaction: Reaction time may be insufficient. - Poor Quality Starting Materials: Impurities in 4-fluoro-o-phenylenediamine or glycolic acid can hinder the reaction. - Inefficient Catalyst: The acid catalyst may be inactive or used in insufficient amounts. - Incorrect Solvent: The chosen solvent may not be optimal for the reaction.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the reaction's completion and determine the optimal time.[1] - Purify Starting Materials: Ensure the purity of reactants through recrystallization or column chromatography.[1] - Catalyst Optimization: Use a reliable acid catalyst and consider optimizing its loading.[1] - Solvent Screening: Experiment with different polar solvents to find the most effective one.
Formation of Multiple Products/Side Products - Formation of 1,2-disubstituted Benzimidazoles: This can occur as a common side product.[1] - Oxidation of Starting Material: o-Phenylenediamines are prone to oxidation, leading to colored impurities.[1] - N-Alkylation: The presence of alkylating agents can lead to N-alkylation of the benzimidazole ring.[1]- Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of 4-fluoro-o-phenylenediamine.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents may favor the desired 2-substituted product.[1]
Difficulty in Product Purification - Similar Polarity: The desired product and impurities may have similar polarities, making separation by column chromatography difficult.[1]- Recrystallization: Attempt recrystallization using different solvent systems. - Alternative Chromatography: Explore other chromatography techniques such as preparative TLC or HPLC. - Derivative Formation: Consider converting the product to a derivative with different polarity for easier separation, followed by regeneration of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis typically involves the condensation of 4-fluoro-o-phenylenediamine with glycolic acid or a derivative. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What are the key parameters to optimize for improving the yield?

A3: Key parameters for optimization include the choice of acid catalyst, catalyst loading, reaction temperature, reaction time, and the solvent system. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently find the optimal conditions.

Q4: My purified product is colored. What could be the reason and how can I remove the color?

A4: A colored product often indicates the presence of oxidized impurities, which can arise from the oxidation of the o-phenylenediamine starting material.[1] Running the reaction under an inert atmosphere can help minimize this.[1] To remove the color, you can try treating the product with activated charcoal during recrystallization or employing column chromatography.

Q5: What are suitable solvents for this reaction?

A5: The choice of solvent can significantly impact the reaction rate and yield.[1] Polar solvents are generally used for this type of condensation reaction. Experimenting with solvents like ethanol, methanol, or aqueous mixtures may be beneficial.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-fluoro-o-phenylenediamine

  • Glycolic acid

  • Hydrochloric acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1 equivalent) in ethanol.

  • Add glycolic acid (1.1 equivalents) to the solution.

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-fluoro-o-phenylenediamine 4-fluoro-o-phenylenediamine Mixing Mixing 4-fluoro-o-phenylenediamine->Mixing Glycolic Acid Glycolic Acid Glycolic Acid->Mixing Acid Catalyst Acid Catalyst Acid Catalyst->Mixing Solvent Solvent Solvent->Mixing Reflux Reflux Mixing->Reflux Monitoring (TLC) Monitoring (TLC) Reflux->Monitoring (TLC) Neutralization Neutralization Monitoring (TLC)->Neutralization Extraction Extraction Neutralization->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Column Chromatography / Recrystallization Column Chromatography / Recrystallization Crude Product->Column Chromatography / Recrystallization Pure Product Pure Product Column Chromatography / Recrystallization->Pure Product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Side Products? Side Products? Low Yield?->Side Products? No Check Reaction Time Check Reaction Time Low Yield?->Check Reaction Time Yes Purification Issues? Purification Issues? Side Products?->Purification Issues? No Control Stoichiometry Control Stoichiometry Side Products?->Control Stoichiometry Yes Try Recrystallization Try Recrystallization Purification Issues?->Try Recrystallization Yes Successful Synthesis Successful Synthesis Purification Issues?->Successful Synthesis No Verify Starting Material Purity Verify Starting Material Purity Check Reaction Time->Verify Starting Material Purity Optimize Catalyst/Solvent Optimize Catalyst/Solvent Verify Starting Material Purity->Optimize Catalyst/Solvent Optimize Catalyst/Solvent->Side Products? Use Inert Atmosphere Use Inert Atmosphere Control Stoichiometry->Use Inert Atmosphere Adjust Solvent Adjust Solvent Use Inert Atmosphere->Adjust Solvent Adjust Solvent->Purification Issues? Explore Different Chromatography Explore Different Chromatography Try Recrystallization->Explore Different Chromatography Explore Different Chromatography->Successful Synthesis

Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the Phillips-Ladenburg condensation reaction. This involves the condensation of 4-fluoro-1,2-phenylenediamine with glycolic acid. The reaction is typically facilitated by an acid catalyst and heat to drive the cyclization and dehydration, forming the benzimidazole ring.

Q2: What are the key factors that influence the yield of this reaction?

Several factors can significantly impact the yield:

  • Purity of Reactants: Starting with high-purity 4-fluoro-1,2-phenylenediamine and glycolic acid is crucial to minimize side reactions.

  • Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to degradation of the starting materials and product.

  • Choice of Catalyst: The type and concentration of the acid catalyst can affect the reaction rate and overall yield.

  • Solvent: The polarity and boiling point of the solvent play a role in reactant solubility and the reaction temperature.

  • Reaction Method: Modern techniques like microwave-assisted synthesis have been shown to dramatically increase yields and reduce reaction times compared to conventional heating.[1][2]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to track the consumption of the starting materials (4-fluoro-1,2-phenylenediamine) and the formation of the product.

Q4: What are the best practices for purifying the final product?

The most common methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: A mixed solvent system, such as ethanol/water or methanol/dichloromethane, can be effective. The crude product is dissolved in a minimal amount of the hot, more polar solvent, and the less polar solvent is added until turbidity is observed. Slow cooling should induce the crystallization of the pure product.[3]

  • Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution with a mobile phase like dichloromethane and methanol is often used. To improve peak shape and prevent streaking, which is common for amine-containing compounds, a small amount of a basic modifier like triethylamine or a weak acid like acetic acid can be added to the mobile phase.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Inefficient Reaction Conditions: The reaction may not be reaching the necessary activation energy, or the reaction time may be insufficient.Optimize Reaction Parameters: Gradually increase the reaction temperature and monitor for product formation using TLC. Ensure the reaction is stirred efficiently. Consider Microwave Synthesis: Microwave irradiation can significantly reduce reaction times (from hours to minutes) and increase yields by 10-50% or more.[2][4]
Poor Quality of Reactants: Impurities in the 4-fluoro-1,2-phenylenediamine or glycolic acid can lead to side reactions.Verify Reactant Purity: Use freshly purchased or purified starting materials. The use of o-phenylenediamine dihydrochloride salts has been shown to reduce colored impurities.[2]
Ineffective Catalyst: The acid catalyst may be inappropriate or used at a suboptimal concentration.Screen Different Catalysts: Experiment with various acid catalysts such as hydrochloric acid, p-toluenesulfonic acid (p-TsOH), or solid acid catalysts. Optimize the catalyst loading.
Formation of Colored Impurities Oxidation of Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can form colored byproducts.Use High-Purity Starting Materials: As mentioned, using the dihydrochloride salt of the diamine can minimize coloration.[2] Perform Reaction Under Inert Atmosphere: Conducting the reaction under nitrogen or argon can help prevent oxidation.
Degradation at High Temperatures: Excessive heat can cause decomposition of reactants or the product.Optimize Temperature: Carefully control the reaction temperature and avoid overheating. Monitor the reaction progress to prevent unnecessarily long heating times.
Product "Oils Out" During Recrystallization Rapid Decrease in Solubility: The compound is precipitating as a liquid phase before it can form a crystal lattice.Modify Crystallization Conditions: Use a more dilute solution by adding more hot solvent. Slow down the cooling rate by insulating the flask. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[3]
Difficult Separation of Product and Byproducts Similar Polarity: The desired product and impurities may have similar polarities, making chromatographic separation challenging.Adjust Mobile Phase: For column chromatography, adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase can improve the separation of polar compounds.[3]

Quantitative Data on Yield Improvement

The choice of reaction methodology and catalyst can have a substantial impact on the yield of benzimidazole synthesis.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Synthesis MethodTypical Reaction TimeTypical Yield (%)Reference
Conventional Heating2 - 8 hours40 - 70%[1]
Microwave Irradiation3 - 10 minutes70 - 95%[1][5]

Note: Yields are generalized from various benzimidazole syntheses and can vary based on specific substrates and conditions.

Table 2: Influence of Catalyst on Benzimidazole Synthesis Yield

CatalystReaction ConditionsTypical Yield (%)Reference
None (Thermal Condensation)High Temperature (>180 °C)Often low to moderate
Hydrochloric Acid (4N HCl)RefluxGood for aliphatic acids[6]
p-Toluenesulfonic Acid (p-TsOH)Grinding, solvent-freeHigh
ZrO₂–Al₂O₃ (Solid Acid)Thermal conditionsGood[7]
Au/TiO₂ NanoparticlesAmbient temperature51 - 99%[8]
Cu(II)-Alginate Hydrogel BeadsRoom Temperature, water-ethanol70 - 94%[9]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from the synthesis of the non-fluorinated analog, 1H-benzimidazol-2-yl-methanol.[10]

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Glycolic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of 4-fluoro-1,2-phenylenediamine in dimethylformamide (DMF).

  • Add glycolic acid to the solution (a slight molar excess may be beneficial).

  • Heat the reaction mixture to reflux at 90-100°C.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Neutralize any residual acid by adding sodium bicarbonate solution until the solution is neutral to litmus paper.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of this compound

This is a generalized protocol based on the advantages reported for microwave-assisted benzimidazole synthesis.[1]

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Glycolic acid

  • Polyphosphoric acid (PPA) or other suitable catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • In a microwave-safe reaction vessel, mix 4-fluoro-1,2-phenylenediamine and glycolic acid (in appropriate molar ratios).

  • Add a catalytic amount of polyphosphoric acid (PPA).

  • Irradiate the mixture in a microwave reactor for 5-10 minutes at 100-150 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into cold water.

  • Neutralize the solution with sodium bicarbonate.

  • The resulting precipitate is the crude product. Filter the solid, wash with water, and dry.

  • Further purify the product by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Conventional Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 4-fluoro-1,2-phenylenediamine, glycolic acid, and DMF reflux Heat to reflux (90-100°C) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete dilute Dilute with water cool->dilute neutralize Neutralize with NaHCO₃ dilute->neutralize extract Extract with ethyl acetate neutralize->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate crude product dry->concentrate purify Recrystallize or column chromatography concentrate->purify end Pure this compound purify->end

Caption: Workflow for the conventional synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_investigate Initial Checks cluster_optimize Optimization Strategies start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Temperature & Time start->check_conditions optimize_catalyst Screen Different Acid Catalysts check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_solvent Test Alternative Solvents optimize_catalyst->optimize_solvent end Improved Yield optimize_catalyst->end try_microwave Employ Microwave-Assisted Synthesis optimize_solvent->try_microwave optimize_solvent->end try_microwave->end

Caption: Logical workflow for troubleshooting low product yield.

References

Troubleshooting purification of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful purification of this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not moving from the baseline of the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This is a common issue for polar compounds that adsorb strongly to the silica gel. Here are several troubleshooting steps:

  • Increase Solvent Polarity: Your mobile phase is likely not polar enough. Try adding a more polar solvent like methanol to your eluent. Start with a small percentage (e.g., 1-5%) of methanol in dichloromethane or ethyl acetate and gradually increase it.

  • Use an Additive: For basic compounds like benzimidazoles, which can interact strongly with the acidic silanol groups on the silica surface, adding a small amount of a basic modifier to the mobile phase can help. A common practice is to add 0.5-2% triethylamine or a few drops of ammonium hydroxide to the eluent.[1]

  • Alternative Stationary Phases: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[2] For highly polar compounds, reverse-phase chromatography on C18 silica may also be an effective option.[2]

Q2: My compound is streaking badly on the TLC plate and the column. How can I achieve sharp bands?

A2: Streaking is often caused by strong interactions between your compound and the stationary phase, overloading the sample, or poor solubility in the eluent.

  • Add a Modifier: As mentioned above, adding a small amount of triethylamine or ammonium hydroxide to your eluent can significantly reduce streaking for basic compounds by neutralizing the acidic sites on the silica gel.

  • Check for Decomposition: Benzimidazoles can sometimes be unstable on silica gel.[3] To check for on-plate decomposition, you can run a 2D TLC. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is decomposing. In this case, deactivating the silica gel with a base or using an alternative stationary phase is recommended.[3]

  • Optimize Sample Loading: Ensure you are not overloading your column. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. Also, the sample should be loaded in a minimal amount of solvent as a narrow band.[4] If your compound is not very soluble in the eluent, consider dry loading.[4]

Q3: I'm having trouble separating my product from a very similar impurity. What can I do to improve the resolution?

A3: Improving the separation of closely related compounds requires careful optimization of the chromatographic conditions.

  • Fine-tune the Solvent System: Test a variety of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of complex mixtures.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation. However, this will also increase the elution time.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Objective: To determine an optimal solvent system for the column chromatography of this compound.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F254)

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine or ammonium hydroxide (optional)

  • TLC developing chambers

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Methodology:

  • Prepare a dilute solution of your crude compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems in separate developing chambers. Start with less polar mixtures and gradually increase the polarity. Refer to the table below for starting points.

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Allow the plates to dry completely.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

Protocol 2: Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Cotton wool or fritted disc

  • Sand

  • Optimized eluent from Protocol 1

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

1. Column Packing (Slurry Method):

  • Place a plug of cotton wool at the bottom of the column.

  • Add a small layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Once the silica has settled, add a thin layer of sand on top to protect the surface.

  • Equilibrate the column by running the eluent through until the packing is stable. Do not let the solvent level drop below the top of the sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the solution to the top of the silica gel bed with a pipette. Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.[4]

  • Dry Loading (Recommended for compounds with poor solubility in the eluent): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[4]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions as the mobile phase flows through the column.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for TLC Screening

Solvent System (v/v)Relative PolarityNotes
Hexane / Ethyl Acetate (e.g., 7:3, 1:1, 3:7)Low to MediumA good starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 99:1, 95:5, 9:1)Medium to HighOften effective for more polar compounds like benzimidazoles.
Chloroform / Methanol (e.g., 95:5, 9:1)Medium to HighAnother common system for polar heterocyclic compounds.
Ethyl Acetate / Methanol (e.g., 98:2, 95:5)Medium to HighCan provide different selectivity compared to chlorinated solvents.
Toluene / Acetone (e.g., 8:2, 1:1)MediumAn alternative non-halogenated solvent system.
Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:0.5)HighThe addition of a base can improve peak shape and reduce streaking for basic compounds.
Ethyl Acetate / Hexane with 1% TriethylamineLow to MediumTriethylamine helps to suppress the interaction with acidic silica.

Visualizations

G Troubleshooting Workflow for Column Chromatography A Problem Identified (e.g., No Movement, Streaking, Poor Separation) B Compound not moving from baseline? A->B C Increase solvent polarity (e.g., add MeOH to DCM) B->C Yes F Streaking observed? B->F No D Add a basic modifier (e.g., NEt3 or NH4OH) C->D E Consider alternative stationary phase (Alumina, Reverse Phase) D->E N Problem Resolved E->N G Add a basic modifier F->G Yes J Poor separation? F->J No H Check for decomposition (2D TLC) G->H I Optimize sample loading (Dry loading) H->I I->N K Fine-tune solvent system (TLC screening) J->K Yes L Use gradient elution K->L M Use a longer/narrower column L->M M->N G General Workflow for Column Chromatography Purification A 1. Solvent System Selection via TLC B 2. Column Packing (Slurry Method) A->B C 3. Sample Loading B->C D Wet Loading C->D E Dry Loading C->E F 4. Elution and Fraction Collection D->F E->F G 5. Fraction Analysis via TLC F->G H 6. Combine Pure Fractions G->H I 7. Solvent Evaporation H->I J Purified Product I->J

References

Identifying and removing impurities from (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercially available this compound?

A1: While the exact impurity profile can vary between batches and suppliers, common impurities may include unreacted starting materials such as 4-fluoro-o-phenylenediamine, byproducts from the cyclization reaction, and residual solvents used during synthesis and purification. Degradation products resulting from oxidation or exposure to light are also a possibility.

Q2: Which analytical techniques are most effective for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps in identifying the structure of the main compound and any organic impurities.[1] Mass Spectrometry (MS) is useful for confirming the molecular weight of the target compound and identifying unknown impurities.[1]

Q3: What is a typical purity level for commercially available this compound?

A3: Commercially available this compound is often sold with a purity of 98% or higher.[3][4] However, for sensitive applications, further purification may be necessary to remove minor impurities.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, it is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound does not dissolve in a single solvent for recrystallization.

  • Solution: A mixed solvent system is often effective for benzimidazole derivatives.[1] Due to the presence of both polar (N-H, O-H) and non-polar (aromatic ring) functionalities, a combination of a polar solvent (like ethanol or methanol) and a less polar solvent (like dichloromethane or ethyl acetate) can be successful.

  • Protocol: Dissolve the crude product in a minimal amount of the hot polar solvent. While the solution is still hot, add the less polar solvent dropwise until the solution becomes slightly turbid. Add a few drops of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]

Problem 2: The compound "oils out" instead of forming crystals.

  • Explanation: This happens when the compound's solubility decreases too quickly upon cooling, causing it to separate as a liquid before it can form a stable crystal lattice.[1]

  • Solutions:

    • Use a more dilute solution: Add more of the hot solvent before allowing it to cool.[1]

    • Slow down the cooling rate: Insulate the flask to allow for gradual cooling.[1]

    • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.[1]

    • Add a seed crystal: If available, add a small crystal of the pure compound to induce crystallization.[1]

Problem 3: The recrystallized product is still not pure enough.

  • Solutions:

    • Perform a second recrystallization: This can significantly improve purity.[1]

    • Use activated charcoal: If you suspect colored impurities, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter it hot before allowing it to cool. Be aware that charcoal may adsorb some of your desired product.[1]

Column Chromatography Issues

Problem 1: The compound does not move from the baseline on the TLC plate.

  • Explanation: This indicates that the solvent system (mobile phase) is not polar enough to elute your compound from the silica gel (stationary phase).

  • Solution: Increase the polarity of your mobile phase. For example, if you are using a mixture of hexane and ethyl acetate, increase the percentage of ethyl acetate. For highly polar compounds like this compound, a mobile phase consisting of dichloromethane and methanol is often a good starting point.

Problem 2: All spots, including the product and impurities, run to the top of the TLC plate.

  • Explanation: The mobile phase is too polar.

  • Solution: Decrease the polarity of your mobile phase. For instance, decrease the percentage of methanol in your dichloromethane/methanol mixture.

Problem 3: The compound streaks on the silica gel column.

  • Explanation: This can be due to several factors, including overloading the column, poor solubility in the mobile phase, or interactions between the compound and the silica gel.

  • Solution: Adding a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine (depending on the acidic or basic nature of your compound and impurities), can often improve the peak shape and reduce tailing. For benzimidazole derivatives, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can be beneficial.

Data Presentation

Table 1: Comparison of Purification Methods for Benzimidazole Derivatives

Purification MethodTypical Starting PurityTypical Final PurityEstimated RecoveryNotes
Recrystallization (Ethanol/Water)90-95%>98%60-80%Good for removing less polar and more polar impurities. Some product loss in the mother liquor is expected.[5]
Silica Gel Chromatography (DCM/Methanol Gradient)90-95%>99%50-70%Effective for separating closely related impurities. Optimization of the solvent gradient is crucial to maximize separation and recovery.
Preparative HPLC>95%>99.5%40-60%High-resolution method for achieving very high purity, but typically with lower recovery and higher cost.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a slight turbidity persists.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or dichloromethane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Load the Column: Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution: Start eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow crude_product Crude this compound analytical_assessment Purity Assessment (HPLC, NMR, MS) crude_product->analytical_assessment decision Purity > 99%? analytical_assessment->decision purification Purification Step decision->purification No pure_product Pure Product (>99%) decision->pure_product Yes recrystallization Recrystallization purification->recrystallization Method 1 column_chromatography Column Chromatography purification->column_chromatography Method 2 recrystallization->analytical_assessment column_chromatography->analytical_assessment

Caption: Workflow for the purification and purity analysis of this compound.

References

Technical Support Center: Scale-Up Synthesis of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of fluorinated benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of fluorinated benzimidazoles?

A1: The primary challenges in scaling up the synthesis of fluorinated benzimidazoles stem from several factors. The incorporation of fluorine can significantly alter the molecule's properties, impacting reaction kinetics, solubility, and crystallization behavior.[1] Key challenges include managing the exothermic nature of the condensation reaction, ensuring safe handling of potentially hazardous fluorinating agents and reagents, controlling impurity formation, and achieving consistent product quality and yield at a larger scale.[2][3] Furthermore, the physicochemical properties of fluorinated compounds can present unique difficulties during downstream processing, such as purification and isolation.

Q2: How does the presence of fluorine affect the reaction conditions for benzimidazole synthesis?

A2: The high electronegativity of fluorine acts as a strong electron-withdrawing group, which can influence the reactivity of the starting materials.[4] For instance, in the common synthesis involving the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or aldehyde, the nucleophilicity of the diamine may be reduced, potentially requiring harsher reaction conditions such as higher temperatures or the use of stronger acids as catalysts to drive the reaction to completion.[5] This can, in turn, lead to the formation of side products if not carefully controlled.

Q3: Are there specific safety precautions to consider for the large-scale synthesis of fluorinated benzimidazoles?

A3: Yes, safety is paramount. When using fluorinating agents, it is crucial to have protocols in place for their safe handling and quenching, as some can be highly reactive, toxic, and corrosive.[6] The condensation step to form the benzimidazole ring is often exothermic and requires careful monitoring and control of the reaction temperature to prevent thermal runaway, especially in large reactors where the surface-area-to-volume ratio is reduced.[3][7] A thorough process safety assessment, including reaction calorimetry, is highly recommended before attempting a large-scale synthesis.

Q4: What are the common impurities encountered during the scale-up synthesis, and how can they be minimized?

A4: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., the mono-acylated diamine), and side-products from over-reaction or degradation under harsh reaction conditions. The formation of regioisomers is also a possibility if the starting materials are asymmetrically substituted. To minimize impurities, it is essential to optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. The use of high-purity starting materials is also critical for a clean reaction profile.[1]

Q5: How does fluorine substitution impact the purification and crystallization of the final benzimidazole product?

A5: Fluorine substitution can significantly increase the lipophilicity of the molecule, which may affect its solubility in common crystallization solvents.[4] Fluorinated compounds can also exhibit different crystal packing and may be prone to polymorphism, which can be a significant challenge in pharmaceutical development.[8] Developing a robust crystallization process may require extensive screening of solvents and conditions to ensure consistent isolation of the desired polymorph with high purity.

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Benzimidazole
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (TLC/HPLC analysis) Incomplete reaction due to insufficient heating or catalyst activity.Increase reaction temperature in controlled increments. Screen for a more effective acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid). Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times.[9]
Reduced nucleophilicity of the fluorinated o-phenylenediamine.Increase the stoichiometry of the carboxylic acid or aldehyde component. Employ a dehydrating agent to shift the equilibrium towards product formation.
Significant amount of side-products observed Reaction temperature is too high, leading to degradation.Lower the reaction temperature and extend the reaction time. Perform a reaction calorimetry study to understand the exotherm and set appropriate temperature limits.
Incorrect work-up procedure leading to product loss.Optimize the pH for product precipitation or extraction. Screen different extraction solvents to improve recovery.
Issue 2: Difficulty in Product Purification and Isolation
Symptom Possible Cause Suggested Solution
Product oils out during crystallization The product has high lipophilicity and low solubility in the chosen solvent system.Conduct a thorough solvent screening to identify a suitable anti-solvent system for crystallization. Consider using a seed crystal to induce crystallization.
Formation of an unstable polymorph Kinetic crystallization is favored over thermodynamic crystallization.Experiment with different cooling profiles and agitation rates. Slurry the isolated solid in a suitable solvent to promote conversion to the more stable polymorph.
Co-precipitation of impurities Impurities have similar solubility profiles to the product.Re-evaluate the reaction conditions to minimize impurity formation. Consider a pre-purification step, such as a charcoal treatment or a different pH extraction, before the final crystallization.

Experimental Protocols

General Protocol for Scale-Up Synthesis of 2-Substituted-5-Fluorobenzimidazoles

This protocol is a general guideline and should be optimized for each specific substrate.

1. Reaction Setup:

  • A suitably sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is required.

  • Ensure the reactor is clean and dry before use.

2. Reaction Procedure:

  • Charge the reactor with 4-fluoro-1,2-phenylenediamine (1.0 equivalent) and a suitable solvent (e.g., toluene, xylene).

  • Inert the reactor with nitrogen.

  • Add the carboxylic acid (1.05-1.2 equivalents) to the reactor.

  • Slowly add an acid catalyst, such as polyphosphoric acid or Eaton's reagent, while monitoring the internal temperature. The addition should be controlled to manage any exotherm.

  • Heat the reaction mixture to the predetermined optimal temperature (typically 120-160 °C) and maintain for the required reaction time (monitored by HPLC).

3. Work-up and Isolation:

  • Cool the reaction mixture to 80-90 °C.

  • Slowly add water or an aqueous base (e.g., sodium hydroxide solution) to quench the reaction and adjust the pH to precipitate the product. Careful control of the addition rate is necessary to manage any exotherm from the quench.

  • Cool the slurry to room temperature and hold for a specified time to allow for complete precipitation.

  • Filter the solid product and wash with water and a suitable organic solvent (e.g., ethanol, isopropanol) to remove impurities.

  • Dry the product under vacuum at a suitable temperature.

4. Recrystallization:

  • Dissolve the crude product in a suitable solvent (e.g., ethanol, acetic acid) at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the solution in a controlled manner to induce crystallization. Seeding may be beneficial.

  • Filter the purified product, wash with a cold solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Model Fluorinated Benzimidazole

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactants 4-fluoro-1,2-phenylenediamine, Benzoic acid4-fluoro-1,2-phenylenediamine, Benzoic acid
Catalyst Polyphosphoric AcidPolyphosphoric Acid
Solvent TolueneToluene
Temperature 140 °C140-145 °C (controlled addition)
Reaction Time 8 hours10-12 hours
Yield 85%82%
Purity (HPLC) >99.0%>98.5%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start Reactants Charge Reactor with 4-fluoro-1,2-phenylenediamine and Carboxylic Acid Start->Reactants Catalyst Add Acid Catalyst (Controlled Addition) Reactants->Catalyst Heat Heat to 120-160 °C (Monitor Exotherm) Catalyst->Heat Monitor Monitor Reaction by HPLC Heat->Monitor Quench Quench and pH Adjustment Monitor->Quench Filter_Wash Filter and Wash Crude Product Quench->Filter_Wash Dry Dry Crude Product Filter_Wash->Dry Recrystallize Recrystallize from Suitable Solvent Dry->Recrystallize Final_Filter Filter and Dry Pure Product Recrystallize->Final_Filter End End Final_Filter->End

Caption: A typical workflow for the scale-up synthesis of fluorinated benzimidazoles.

Troubleshooting_Tree Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Product Formation? Problem->Cause2 Cause3 Product Loss during Work-up? Problem->Cause3 Cause1->Cause2 No Solution1a Increase Temperature Cause1->Solution1a Yes Cause2->Cause3 No Solution2a Lower Temperature Cause2->Solution2a Yes Solution3a Optimize pH for Precipitation/Extraction Cause3->Solution3a Yes Solution1b Change Catalyst Solution1a->Solution1b Solution1c Increase Reaction Time Solution1b->Solution1c Solution2b Improve Purity of Starting Materials Solution2a->Solution2b Solution3b Screen Extraction Solvents Solution3a->Solution3b

References

Preventing degradation of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration of solid compound (e.g., turning beige to brown) Exposure to light or air (oxidation).Store the compound in a tightly sealed, amber-colored vial in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light and air during handling.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) after storage Degradation of the compound.Review storage conditions. The compound may be sensitive to temperature, light, or humidity. Perform a forced degradation study to identify potential degradation products and pathways.[1][2][3]
Decreased potency or unexpected biological results Degradation of the active compound leading to lower effective concentration.Re-analyze the purity of the stored compound using a validated analytical method (e.g., HPLC-UV). If degradation is confirmed, use a freshly sourced or purified batch for experiments.
Inconsistent results between experimental replicates Instability of the compound in the experimental solvent or medium.Investigate the stability of the compound in the specific solvent or buffer used. Some benzimidazole derivatives show instability in certain solvents.[4][5] Consider preparing solutions fresh before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place.[6][7] Specifically:

  • Temperature: Store at or below room temperature, with refrigeration (2-8 °C) being preferable. For long-term storage, -20 °C is recommended.[8]

  • Light: Protect from light by storing in an amber or opaque container.[9][10]

  • Moisture: Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant, to protect from moisture.[6]

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: How stable is this compound in solution?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general chemistry of benzimidazoles, potential degradation pathways include:

  • Oxidation: The benzimidazole ring can be susceptible to oxidation, which may be accelerated by exposure to air and light. This can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV light can induce degradation.[9][10]

  • Hydrolysis: While this compound does not have a readily hydrolyzable group like an ester or amide, prolonged exposure to strong acidic or basic conditions in solution could potentially lead to degradation of the molecule.

Q4: How can I detect and quantify the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common and reliable methods for monitoring the stability of benzimidazole derivatives.[4][5][9][10] These techniques can be used to separate the parent compound from its degradation products and quantify the remaining amount of the active substance. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the structure of the degradation products.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.[11]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.[11]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C.[11]

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[11]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated HPLC or UPLC method.

  • Data Analysis: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using LC-MS if possible.

Data Presentation: Summary of Forced Degradation Study
Stress Condition Time (hours) % Degradation Number of Degradation Products Observations (e.g., color change)
0.1 M HCl (Room Temp) 24
0.1 M HCl (60°C) 24
0.1 M NaOH (Room Temp) 24
0.1 M NaOH (60°C) 24
3% H₂O₂ (Room Temp) 24
Thermal (60°C, Solid) 48
Thermal (60°C, Solution) 48
Photolytic (Solid) -
Photolytic (Solution) -

Visualizations

degradation_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_characterization Characterization Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by HPLC/UPLC Sampling->HPLC_Analysis Data_Evaluation Evaluate Degradation (%) HPLC_Analysis->Data_Evaluation LCMS_Analysis LC-MS for Degradant ID Data_Evaluation->LCMS_Analysis If significant degradation Structure_Elucidation Elucidate Degradant Structure LCMS_Analysis->Structure_Elucidation

Caption: Workflow for a forced degradation study.

troubleshooting_flowchart Start Unexpected Results Check_Purity Check Purity of Starting Material Start->Check_Purity Degradation_Suspected Degradation Suspected? Check_Purity->Degradation_Suspected Review_Storage Review Storage Conditions (Temp, Light, Moisture) Degradation_Suspected->Review_Storage Yes End_Bad Consult Specialist Degradation_Suspected->End_Bad No Perform_Forced_Degradation Perform Forced Degradation Study Review_Storage->Perform_Forced_Degradation Modify_Protocol Modify Experimental Protocol (e.g., fresh solutions) Perform_Forced_Degradation->Modify_Protocol End_Good Problem Resolved Modify_Protocol->End_Good

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Addressing regioisomer formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzimidazole Synthesis

Welcome to the Technical Support Center for Benzimidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do regioisomers form during benzimidazole synthesis?

A1: Regioisomers typically form when an unsymmetrically substituted o-phenylenediamine is used as a starting material. The two amino groups on the phenylenediamine ring have different electronic and steric environments. During the condensation reaction with an aldehyde or carboxylic acid, the initial nucleophilic attack and subsequent cyclization can occur at either of the two non-equivalent nitrogen atoms, leading to a mixture of two different regioisomeric products (e.g., 5-substituted vs. 6-substituted benzimidazoles).

Q2: What are the primary factors that influence the ratio of regioisomers?

A2: The ratio of regioisomers is influenced by several key factors:

  • Electronic Effects: The electronic nature of the substituent on the o-phenylenediamine ring is crucial. Electron-donating groups (EDGs) can increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups (EWGs) decrease it. This difference in nucleophilicity can direct the initial condensation step.

  • Steric Hindrance: Bulky substituents near one of the amino groups can sterically hinder the approach of the aldehyde or carboxylic acid, favoring reaction at the less hindered amino group.

  • Reaction Conditions: Parameters such as the type of catalyst (acidic, basic, or metal-based), solvent polarity, reaction temperature, and reaction time can significantly impact the regioselectivity of the synthesis.[1][2]

  • Reactant Stoichiometry: The molar ratio of the diamine to the aldehyde can also play a role. For instance, using an excess of the aldehyde can sometimes lead to the formation of 1,2-disubstituted benzimidazoles.[1]

Q3: How can I distinguish between the different regioisomers?

A3: Differentiating between benzimidazole regioisomers requires advanced analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools. The chemical shifts and coupling patterns of the aromatic protons on the benzimidazole core can be used to determine the substitution pattern. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful for unambiguously assigning the structure by showing through-space correlations between protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating regioisomers.[3] Once separated, each isomer can be collected and analyzed individually. Developing an optimized HPLC method is often a crucial step in both analyzing and purifying the product mixture.[3][4]

  • Mass Spectrometry (MS): While mass spectrometry will show that the isomers have the same mass, coupling it with techniques like gas chromatography (GC-MS) or analyzing fragmentation patterns can sometimes help in differentiation.[3]

Troubleshooting Guide

Problem: My reaction produced a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Solution: A 1:1 mixture suggests that the two amino groups of your substituted o-phenylenediamine have very similar reactivity under your current conditions. To improve selectivity, you need to create a greater differentiation between them.

  • Step 1: Modify Reaction Temperature. Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, sometimes higher temperatures are needed to overcome steric hindrance. Experiment with a range of temperatures.

  • Step 2: Screen Different Catalysts. The choice of catalyst is critical.[2][5]

    • Acid Catalysis: Brønsted acids (like p-toluenesulfonic acid) or Lewis acids (like Er(OTf)3 or ZrCl4) can alter the reactivity of both the diamine and the aldehyde.[1][2] The electronic properties of the aldehyde's substituent can significantly influence the reaction pathway when certain catalysts are used.[1]

    • Metal Catalysis: Supported gold nanoparticles and other metal catalysts have shown high selectivity in certain cases.[6]

  • Step 3: Vary the Solvent. Change the solvent polarity. A non-polar solvent might favor the sterically less hindered product, while a polar solvent might favor the electronically preferred product.

dot

Caption: A flowchart for troubleshooting poor regioselectivity.

Problem: I can't separate my regioisomers using column chromatography.

Solution: Regioisomers often have very similar polarities, making separation by standard silica gel chromatography challenging.

  • Option 1: Preparative HPLC. High-Performance Liquid Chromatography offers much higher resolution than standard column chromatography and is often successful in separating stubborn isomers.[3][4]

  • Option 2: Recrystallization. Try a systematic screening of different solvents or solvent mixtures for recrystallization. It's possible that one regioisomer is significantly less soluble in a particular solvent system, allowing for its selective crystallization.

  • Option 3: Derivatization. If the isomers have a reactive handle (like the N-H proton of the imidazole ring), you can derivatize the mixture. The resulting derivatives may have different physical properties (polarity, crystallinity) that make them easier to separate. After separation, the protecting group can be removed to yield the pure isomers.

Data Hub: Impact of Reaction Conditions

The following table summarizes hypothetical, yet representative, data on how changing reaction conditions can affect the regioisomeric ratio (5-substituted vs. 6-substituted) in the reaction of 4-methyl-1,2-phenylenediamine with benzaldehyde.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Ratio (5-Me : 6-Me)
1NoneEthanol801255 : 45
2p-TsOH (10)Ethanol80470 : 30
3Er(OTf)₃ (10)Water80185 : 15
4Au/TiO₂ (2)CHCl₃:MeOH (3:1)25630 : 70
5NoneToluene1101240 : 60

Key Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis via Phillips-Ladenburg Condensation

The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the substituted o-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).

  • Acid Addition: Add 4N hydrochloric acid as the solvent and catalyst.

  • Heating: Heat the reaction mixture to reflux (typically around 100-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is ~7-8.

  • Isolation: The benzimidazole product will typically precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[9]

dot

Caption: Workflow for the Phillips-Ladenburg benzimidazole synthesis.

Protocol 2: Analytical Method for Regioisomer Ratio Determination by HPLC

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving a known mass (e.g., 1 mg) in a specific volume (e.g., 1 mL) of mobile phase or a suitable solvent like acetonitrile.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often required. For example, start with a mixture of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both isomers show strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The two regioisomers should appear as distinct peaks with different retention times.

  • Quantification: The ratio of the regioisomers can be determined by integrating the area under each corresponding peak. The percentage of each isomer is calculated as (Area of Isomer Peak / Total Area of Both Peaks) * 100.[3]

References

Technical Support Center: Optimizing HPLC Gradient for Separation of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

<

The separation of positional isomers, such as the various forms of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, presents a significant chromatographic challenge due to their similar physicochemical properties. Achieving baseline resolution requires a systematic approach to method development and optimization. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers in this task.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for separating these isomers?

A1: For initial screening, a reversed-phase C18 column is a good starting point.[1] A broad scouting gradient can help determine the approximate elution conditions.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where the isomers show maximum absorbance (e.g., 254 nm or 280 nm).[4][5]

Q2: How does mobile phase pH affect the separation of benzimidazole isomers?

A2: The pH of the mobile phase is a critical parameter for ionizable compounds like benzimidazoles.[6] The imidazole ring has basic properties, and its protonation state is pH-dependent. Adjusting the pH can alter the polarity and retention of the isomers, significantly impacting selectivity.[7] It is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure reproducible retention times and good peak shape.[6] For many benzimidazole derivatives, a pH in the acidic range (e.g., pH 3-4.5) is often effective.[3][8]

Q3: What is the impact of the organic modifier choice (Acetonitrile vs. Methanol)?

A3: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they can provide different selectivities. Acetonitrile generally has a stronger elution strength and can lead to sharper peaks. Methanol may offer unique selectivity for aromatic and polar compounds due to different intermolecular interactions.[8] It is advisable to screen both solvents during method development to see which provides better resolution for your specific isomers.[1]

Q4: How can I improve poor peak shape, such as tailing?

A4: Peak tailing for basic compounds like benzimidazoles is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[9] Several strategies can mitigate this:

  • Lower Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanols and protonate the basic analytes, often leading to improved peak shape.

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or have base-deactivated silica to minimize silanol interactions.

  • Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites.[1]

Q5: My isomer peaks are co-eluting or have very poor resolution. What should I do?

A5: When isomers co-elute, the primary goal is to increase the selectivity (α) of the separation.

  • Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time for the same %B change). This increases the time analytes spend interacting with the stationary phase, allowing for better separation.[10]

  • Change the Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture.

  • Adjust the pH: Systematically vary the mobile phase pH to find the optimal selectivity.[7]

  • Change the Stationary Phase: If other options fail, try a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic compounds compared to a standard C18.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Unsuitable stationary phase.1. Optimize pH and organic modifier: Test different pH values and switch between acetonitrile and methanol.[12] 2. Decrease gradient slope: Lengthen the gradient time to improve separation.[12] 3. Try a different column: Test a column with different selectivity (e.g., Phenyl-Hexyl).[11]
Peak Tailing 1. Secondary interactions with silanols. 2. Column overload. 3. Extra-column dead volume.1. Use an acidic mobile phase (pH 2.5-3.5): Suppresses silanol activity. 2. Reduce sample concentration/injection volume. [13] 3. Check fittings and use shorter, narrower ID tubing between the column and detector.[13]
Irreproducible Retention Times 1. Poor column equilibration. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature. 4. Pump or check valve issues.[14]1. Increase equilibration time: Ensure at least 10-15 column volumes of the initial mobile phase pass through before injection.[13] 2. Prepare fresh mobile phase daily and ensure accurate pH measurement before adding the organic modifier.[7] 3. Use a column oven for stable temperature control.[13]
High Backpressure 1. Column or frit blockage. 2. Blockage in the system (tubing, injector). 3. Mobile phase precipitation.1. Filter all samples through a 0.22 µm syringe filter. 2. Use a guard column to protect the analytical column.[13] 3. Reverse flush the column (if permitted by the manufacturer). 4. Ensure buffer components are soluble in the highest organic percentage of the gradient.

Experimental Protocols

Protocol 1: Initial Screening Gradient

This protocol is designed to quickly determine the elution profile of the isomers.

  • Column: C18 (e.g., Agilent Zorbax, Waters Symmetry), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV, 254 nm

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-22 min: 90% to 10% B

      • 22-30 min: 10% B (Re-equilibration)

Protocol 2: Optimized Gradient for High Resolution

This protocol is an example of a refined method after initial screening indicates the isomers elute in a narrow organic solvent window.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (30% Methanol in 0.1% Formic Acid) to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

    • Detection: UV, 254 nm

    • Gradient Program:

      • 0-15 min: 30% to 45% B (Shallow gradient for separation)

      • 15-16 min: 45% to 95% B (Column wash)

      • 16-18 min: 95% B (Hold)

      • 18-19 min: 95% to 30% B (Return to initial)

      • 19-25 min: 30% B (Re-equilibration)

Data Presentation

Table 1: Comparison of Initial and Optimized Gradient Conditions

ParameterInitial Screening MethodOptimized Method
Column C18, 250x4.6mm, 5µmPhenyl-Hexyl, 150x4.6mm, 3.5µm
Mobile Phase A 10mM Ammonium Formate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Slope 4% B / min1% B / min
Temperature 30 °C35 °C
Est. Resolution (Rs) < 1.0 (Co-elution)> 1.8 (Baseline Separation)

Table 2: Hypothetical Effect of Mobile Phase pH on Isomer Retention Time (tR)

IsomertR at pH 2.5 (min)tR at pH 4.5 (min)tR at pH 6.5 (min)
Isomer A 12.511.29.8
Isomer B 12.811.99.9
Resolution (Rs) 1.22.50.4

Data in tables are for illustrative purposes.

Visualizations

HPLC_Method_Development cluster_prep Preparation cluster_dev Development Cycle cluster_optim_details Optimization Strategies cluster_final Finalization start Define Separation Goal: Separate Isomers info Gather Analyte Info (pKa, solubility) start->info col_select Select Initial Column (e.g., C18) info->col_select scout Run Scouting Gradient (e.g., 5-95% ACN) col_select->scout eval1 Evaluate Chromatogram: Co-elution? scout->eval1 optim Optimize Selectivity (α) eval1->optim Yes final Final Method Achieved (Rs > 1.5) eval1->final No ph Adjust pH optim->ph org Change Organic (ACN <> MeOH) optim->org grad Modify Gradient Slope optim->grad temp Adjust Temperature optim->temp eval2 Evaluate Resolution (Rs) eval2->optim Rs < 1.5 eval2->final Rs > 1.5 ph->eval2 org->eval2 grad->eval2 temp->eval2 validate Method Validation final->validate

Caption: Workflow for systematic HPLC method development.

Troubleshooting_Resolution start Problem: Poor Resolution (Rs < 1.5) q1 Is the gradient slope shallow enough? start->q1 s1 Decrease gradient slope (e.g., from 5%/min to 1%/min) q1->s1 No q2 Have you tried changing the organic modifier? q1->q2 Yes s1->q1 Re-evaluate s2 Switch from Acetonitrile to Methanol or vice-versa q2->s2 No q3 Has the mobile phase pH been optimized? q2->q3 Yes s2->q2 Re-evaluate s3 Perform a pH study (e.g., test pH 2.5, 4.5, 6.5) q3->s3 No s4 Consider a different column chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) q3->s4 Yes s3->q3 Re-evaluate

Caption: Troubleshooting logic for poor peak resolution.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the purity and structural integrity of screening compounds are paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a heterocyclic compound belonging to the versatile benzimidazole class. Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties, making them valuable scaffolds in medicinal chemistry.[1][2][3] Ensuring high purity is critical, as impurities can lead to erroneous biological data, including false positives, false negatives, or unforeseen toxicity, ultimately confounding screening results.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data tables, and workflow visualizations to support robust purity validation.

Purity Validation Workflow

A systematic approach is essential for the purification and validation of a newly synthesized compound like this compound before it enters a biological screening cascade. The following workflow outlines the critical steps from crude product to a well-characterized, high-purity compound ready for assays.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_decision Decision & Application cluster_outcome Outcome synthesis Synthesis of Crude This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC Purity Check purification->hplc nmr NMR Structural Confirmation hplc->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms decision Purity > 95%? ms->decision repurify Repurify decision->repurify No screening Proceed to Biological Screening decision->screening Yes repurify->purification

Caption: Workflow for compound purification and purity validation.

Key Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is required for the unambiguous confirmation of both the identity and purity of this compound.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity analysis, separating the target compound from impurities based on polarity.[5][6][7] A reversed-phase method is typically employed for benzimidazole derivatives.[8]

Table 1: Representative HPLC Purity Data Comparison

CompoundRetention Time (min)Purity by Area %Analytical Method
This compound 5.8>98%C18 column, Water/Acetonitrile gradient with 0.1% TFA
Alternative: Albendazole7.2>99%C18 column, Water/Methanol gradient
Alternative: Mebendazole6.5>99%C18 column, Water/Acetonitrile gradient

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound.[1] ¹H NMR provides information on the proton environment, while ¹³C NMR confirms the carbon skeleton. The absence of significant unassigned signals is a strong indicator of high purity.[9]

Table 2: Predicted NMR Chemical Shifts (¹H and ¹³C) in DMSO-d₆

NucleusPredicted Chemical Shift (ppm)Description
¹H NMR ~12.5Broad singlet, N-H proton[1]
~7.5-7.1Multiplets, Aromatic protons
~4.7Singlet, -CH₂OH protons
~5.5Singlet, -CH₂OH proton
¹³C NMR ~155C2 (imidazole ring)
~140-110Aromatic carbons
~58-CH₂OH carbon

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the benzimidazole derivative.[1]

  • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity.[10][11][12] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[5][13]

Table 3: Mass Spectrometry Data

CompoundFormulaCalculated M.W.Observed Ion [M+H]⁺
This compound C₈H₇FN₂O166.15167.06

Experimental Protocol: LC-MS Analysis

  • Utilize the same LC method as described for HPLC purity analysis.

  • Divert the column eluent into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).

  • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Confirm that the base peak in the mass spectrum of the main HPLC peak corresponds to the expected mass of the target compound.

Impact of Impurities on Biological Screening

The presence of even small amounts of impurities can have a profound impact on the outcome of biological screening assays. It is essential to understand these potential effects to appreciate the necessity of rigorous purity validation.

Impact_of_Impurities cluster_impurities Potential Effects of Impurities compound Screening Compound pure High Purity Compound (>95%) compound->pure impure Impure Compound compound->impure accurate_data Reliable & Reproducible Biological Data pure->accurate_data false_positive False Positive (Impurity is active) impure->false_positive false_negative False Negative (Impurity interferes with assay) impure->false_negative toxicity Cell Toxicity (Impurity is toxic) impure->toxicity inaccurate_data Inaccurate Conclusions & Wasted Resources false_positive->inaccurate_data false_negative->inaccurate_data toxicity->inaccurate_data

Caption: Consequences of compound impurity in biological screening.

Hypothetical Mechanism of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including kinases. The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as a kinase inhibitor, a common mechanism for anticancer agents.[3]

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factor erk->tf response Cell Proliferation & Survival tf->response compound This compound compound->inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

By adhering to the rigorous analytical protocols outlined in this guide, researchers can ensure the high quality of this compound and other screening compounds, leading to more reliable and reproducible data in the pursuit of novel therapeutics.

References

A Comparative Guide to the Anticancer Activity of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, making it a versatile framework for the design of novel chemotherapeutic agents.[1] This guide provides an objective comparison of the anticancer activity of various substituted benzimidazoles, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in drug discovery and development efforts.

Comparative Anticancer Activity of Substituted Benzimidazoles

The anticancer efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. These modifications influence the compound's binding affinity to target proteins, lipophilicity, and overall pharmacological profile. Below are comparative data from studies evaluating different series of substituted benzimidazoles against various human cancer cell lines.

2-Aryl and 1,2-Disubstituted Benzimidazoles

A study by Refaat, H.M. (2010) explored the anticancer activity of several novel 2-substituted benzimidazoles against human hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) cell lines.[3] Another study synthesized a series of 1-benzyl-2-aryl benzimidazole derivatives and evaluated their efficacy against a panel of six human cancer cell lines. The results highlighted that halogenated and methoxy-substituted compounds exhibited significant bioactivity.

Table 1: In Vitro Anticancer Activity (IC50, µM) of 2-Substituted Benzimidazole Derivatives

CompoundSubstitution PatternHEPG2MCF7HCT 116
Series 1 2-[(4-oxothiazolidin-2-ylidene) methyl]<10 µg/ml<10 µg/ml<10 µg/ml
Series 2 2-[(4-fluorobenzylidene) cyanomethyl]<10 µg/ml<10 µg/ml<10 µg/ml

Data summarized from Refaat, H.M. (2010). Note: Original data was in µg/ml and has been noted as such. For a precise µM conversion, the molecular weight of each specific compound would be required.

Table 2: In Vitro Anticancer Activity (IC50, µM) of 1,2-Disubstituted Benzimidazole Derivatives

CompoundSubstitution PatternK562 (Leukemia)HCT-15 (Colon)MCF-7 (Breast)SKLU-1 (Lung)
Compound 26 1-(4-chlorobenzyl)-2-(4-chlorophenyl)HighHighHighHigh
Compound 27 1-(4-bromobenzyl)-2-(4-bromophenyl)HighHighHighHigh
Compound 29 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)HighHighHighHigh
Tamoxifen (Ref.) -----

Data qualitatively summarized from a 2025 study on green synthesis of benzimidazole derivatives. "High" indicates significant biological activity as reported in the study.[4]

Benzimidazole Derivatives as Tubulin Polymerization Inhibitors

A significant mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. A study on a new class of benzimidazole derivatives demonstrated potent cytotoxicity against the SK-Mel-28 melanoma cell line, with some compounds showing greater efficacy and selectivity compared to normal cells.

Table 3: Cytotoxicity and Tubulin Polymerization Inhibition of Benzimidazole Derivatives

CompoundSK-Mel-28 IC50 (µM)Tubulin Polymerization IC50 (µM)Cell Cycle Arrest Phase
Compound 7n 2.55 - 17.895.05 ± 0.13G2/M
Compound 7u 2.55 - 17.89--

Data summarized from a 2023 study on benzimidazole derivatives as tubulin polymerization inhibitors.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of anticancer compounds. The following are protocols for key experiments cited in the evaluation of substituted benzimidazoles.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the benzimidazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the benzimidazole derivatives for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Mechanisms of Action

To understand the logical flow of experiments and the molecular pathways affected by substituted benzimidazoles, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Substituted Benzimidazole Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization mtt MTT Assay (Cell Viability & IC50) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot

Experimental workflow for anticancer evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway benzimidazole Substituted Benzimidazole bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) benzimidazole->bcl2 bax Bax (Pro-apoptotic) (Upregulated) benzimidazole->bax mito Mitochondrial Permeability ↑ bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway induced by benzimidazoles.

tubulin_inhibition_pathway benzimidazole Substituted Benzimidazole tubulin β-Tubulin (Colchicine Binding Site) benzimidazole->tubulin polymerization Tubulin Polymerization tubulin->polymerization microtubule Microtubule Formation Disrupted polymerization->microtubule spindle Mitotic Spindle Assembly Failure microtubule->spindle g2m_arrest G2/M Phase Cell Cycle Arrest spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Tubulin polymerization inhibition by benzimidazoles.

References

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated benzimidazole derivatives, highlighting their therapeutic potential across anticancer, antimicrobial, and antiviral applications. By incorporating fluorine atoms into the benzimidazole scaffold, researchers have unlocked significant enhancements in biological activity, offering promising avenues for the development of next-generation therapeutics.

The strategic placement of fluorine atoms on the benzimidazole core or its substituents has been shown to significantly modulate the physicochemical properties of these derivatives, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated benzimidazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of critical enzymes and proteins involved in cancer cell proliferation and survival, such as tubulin, vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[4][5][6]

A key SAR observation is that the position of the fluorine substituent on a phenyl ring at the 2-position of the benzimidazole core significantly influences antiproliferative activity.[3] Generally, derivatives with fluoro substituents at the ortho and para positions demonstrate higher potency compared to their meta-substituted counterparts.[3] Furthermore, the presence of a fluoroethyl moiety has been shown to enhance cell permeability and pharmacodynamic behavior, leading to remarkable anticancer activity.[4]

Comparative Anticancer Activity of Fluorinated Benzimidazole Derivatives
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
ORT142-(4-fluorophenyl)-1H-benzo[d]imidazoleVariousLow µM range[3]
ORT152-(2-fluorophenyl)-1H-benzo[d]imidazoleVariousLow µM range[3]
Compound 14-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylanilineVariousNot specified[4]
Compound 4r5-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazoleA549 (Lung)0.3[5]
Compound 4r5-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazoleMCF-7 (Breast)0.5[5]
MBICMethyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateBreast Cancer CellsStrong cytotoxicity[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The introduction of fluorine into the benzimidazole structure has also yielded potent antimicrobial agents.[8][9] These derivatives exhibit activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][10]

SAR studies in this area indicate that the presence of a fluoro-substituted phenyl ring at the 2-position is a key determinant of antimicrobial efficacy.[8] For instance, 2-(m-fluorophenyl)-benzimidazole derivatives have shown significant activity against Bacillus subtilis.[8] Additionally, the presence of a methyl group at the 5-position of the benzimidazole ring can enhance antifungal activity against strains like Candida parapsilosis.[8]

Comparative Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 182-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleGram-negative bacteria31.25[8]
Compound 142-(m-fluorophenyl)-1H-benzo[d]imidazoleB. subtilis7.81[8]
Compound 182-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleB. subtilis7.81[8]
Fluorinated Benzimidazole 3Not specifiedS. aureus156.25[8]
Fluorinated Benzimidazole 3Not specifiedC. albicans78.125[8]

Antiviral Activity: A Frontier in Drug Discovery

Fluorinated benzimidazole derivatives are also being explored for their antiviral properties, targeting various stages of the viral life cycle.[11][12] The structural versatility of the benzimidazole scaffold allows for modifications that can lead to potent and selective inhibition of viral replication.[11] For instance, certain derivatives have shown promise as inhibitors of the Lassa virus by targeting its envelope glycoprotein complex.[13]

The SAR in this domain suggests that lipophilic and spatially larger substituents on the benzimidazole core can lead to higher antiviral activity.[13]

Comparative Antiviral Activity of Fluorinated Benzimidazole Derivatives
Compound IDSubstitution PatternVirusIC50 (nM)Reference
7h-Z2-(4-isopropoxyphenyl)-5-(1-(4-fluorophenyl)vinyl)-1H-benzo[d]imidazoleLassa Pseudovirus7.58[13]
13cN-((2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)methyl)-4-fluorobenzylamineLassa Pseudovirus15.46[13]
13dN-((2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)methyl)-4-chlorobenzylamineLassa Pseudovirus10.33[13]
13fN-((2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)methyl)-4-(trifluoromethyl)benzylamineLassa Pseudovirus8.21[13]

Experimental Protocols

Synthesis of Fluorinated Benzimidazole Derivatives (General Procedure)

A common and versatile method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[14][15][16]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired fluorinated carboxylic acid or aldehyde (1.0-1.2 eq).[14]

  • Catalyst and Solvent: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), if necessary. A suitable solvent like ethanol or water can be used, or the reaction can be performed under solvent-free conditions.[14][15]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours (2-6 hours) or subjected to microwave irradiation for a shorter duration (1-15 minutes).[14] Reaction progress is monitored by Thin Layer Chromatography (TLC).[14]

  • Work-up and Purification: After completion, the mixture is cooled and neutralized with a base solution (e.g., 10% NaOH) to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent.[14]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[17]

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated benzimidazole derivatives (typically in serial dilutions) and incubated for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another 4 hours.[17]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[17] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[17]

In Vitro Antimicrobial Activity (Disk Diffusion Method)

The disk diffusion method is a qualitative method used to test the antimicrobial susceptibility of bacteria.[18]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is uniformly streaked onto the surface of an agar plate.

  • Disk Impregnation: Sterile filter paper disks (typically 5 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 600 µ g/disk ).[18]

  • Disk Placement: The impregnated disks are placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[18]

Visualizing Structure-Activity Relationships and Biological Pathways

Logical Relationship of Fluorine Substitution on Anticancer Activity

SAR_Anticancer cluster_SAR Structure-Activity Relationship (SAR) Fluorinated_Benzimidazole Fluorinated Benzimidazole Derivative Fluorine_Position Fluorine Position (Ortho/Para) Fluorinated_Benzimidazole->Fluorine_Position Substitution at 2-phenyl ring Increased_Potency Increased Antiproliferative Activity Fluorine_Position->Increased_Potency MTT_Workflow Start Start: Cancer Cell Culture Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Treatment with Fluorinated Benzimidazoles Cell_Seeding->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation DMSO_Addition Dissolve Crystals with DMSO Formazan_Formation->DMSO_Addition Absorbance_Reading Measure Absorbance (Microplate Reader) DMSO_Addition->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation Signaling_Pathway cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Fluorinated_Benzimidazole Fluorinated Benzimidazole Derivatives EGFR EGFR Fluorinated_Benzimidazole->EGFR Inhibits VEGFR2 VEGFR-2 Fluorinated_Benzimidazole->VEGFR2 Inhibits Tubulin Tubulin Polymerization Fluorinated_Benzimidazole->Tubulin Inhibits Proliferation Inhibit Cell Proliferation EGFR->Proliferation Angiogenesis Inhibit Angiogenesis VEGFR2->Angiogenesis Mitosis Disrupt Mitosis Tubulin->Mitosis

References

Comparative Analysis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Mechanistic Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential mechanism of action of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol with alternative benzimidazole derivatives. The content is supported by experimental data from published studies and includes detailed protocols for key validation assays.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties. The structural versatility of the benzimidazole scaffold allows for modifications that can significantly influence its biological activity. This guide focuses on this compound, a fluorinated benzimidazole derivative, and explores its putative mechanism of action in the context of related compounds.

Putative Mechanism of Action: Microtubule Destabilization

While direct experimental data for this compound is limited in publicly available literature, a closely related analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , has been investigated for its anticancer properties. Studies on MBIC suggest that its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Microtubule Targeting Agents (MTAs) are a critical class of anticancer drugs that interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division.[1][2]

The proposed mechanism for benzimidazole derivatives like MBIC involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently induces apoptosis in rapidly dividing cancer cells.[3]

Signaling Pathway

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound This compound (or MBIC analog) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Comparative Performance Data

CompoundCell LineAssay TypeEndpointValue (µM)Reference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-7 (Breast)MTTIC500.73 ± 0.0[1][2]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MDA-MB-231 (Breast)MTTIC5020.4 ± 0.2[1][2]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) L-cells (Normal Fibroblast)MTTIC5059.6 ± 2.5[1][2]

Experimental Protocols

To validate the proposed mechanism of action for this compound, a series of in vitro assays can be performed. Below are detailed protocols for key experiments.

Experimental Workflow

G start Start: Synthesize/Acquire Compound cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture mtt_assay Cell Viability Assay (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle tubulin_poly In Vitro Tubulin Polymerization Assay ic50->tubulin_poly data_analysis Data Analysis and Mechanism Confirmation cell_cycle->data_analysis tubulin_poly->data_analysis end End: Publish Findings data_analysis->end

Caption: Experimental workflow for validating the mechanism of action.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., L-cells)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][5]

  • Treat the cells with various concentrations of the compound and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with the compound.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[6]

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[7]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • This compound

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

  • Negative control (vehicle)

  • 96-well plates

  • Spectrophotometer with temperature control

Protocol:

  • Prepare a tubulin solution in ice-cold GTB.

  • Add GTP to the tubulin solution.

  • Add different concentrations of the test compound, positive control, and negative control to the wells of a pre-chilled 96-well plate.

  • Add the tubulin-GTP solution to the wells to initiate the reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[8][9]

  • Plot the change in absorbance over time to visualize the polymerization curves and determine the effect of the compound.

Conclusion

Based on the available data for the structurally similar compound MBIC, this compound is hypothesized to act as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis in cancer cells. The provided experimental protocols offer a comprehensive framework for validating this proposed mechanism of action and quantitatively assessing its efficacy compared to other benzimidazole derivatives and established anticancer agents. Further experimental investigation is crucial to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

Cross-validation of biological assay results for (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of benzimidazole derivatives, with a focus on compounds structurally related to (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. Due to the limited publicly available data for this specific molecule, this guide leverages experimental results from a closely related analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), and other fluoro-substituted benzimidazole compounds to provide a valuable reference for researchers in the field.

Comparative Analysis of Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of MBIC and other fluoro-substituted benzimidazoles against a panel of human cancer cell lines and normal cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCell TypeIC50 (µM)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) [1][2]MCF-7Breast Cancer (non-aggressive)0.73 ± 0.0
MDA-MB-231Breast Cancer (aggressive)20.4 ± 0.2
L-cellsNormal Fibroblast59.6 ± 2.5
ORT14 (para-fluoro substituted benzimidazole) [3]A549Lung Cancer0.377
A498Kidney Cancer0.377
A375Melanoma0.377
HeLaCervical Cancer0.188
HepG2Liver Cancer0.188
HEK293Normal Kidney9.424
ORT15 (ortho-fluoro substituted benzimidazole) [3]A549Lung Cancer0.354
A498Kidney Cancer0.354
HeLaCervical Cancer0.354
A375Melanoma0.177
HepG2Liver Cancer0.177
HEK293Normal Kidney1.768

Key Observations:

  • MBIC, a compound structurally similar to this compound, demonstrates potent cytotoxic activity against the non-aggressive breast cancer cell line MCF-7.[1][2]

  • Interestingly, MBIC shows significantly lower toxicity towards the aggressive breast cancer cell line MDA-MB-231 and even lower toxicity against the normal fibroblast cell line, suggesting a degree of selectivity.[1][2]

  • The fluoro-substituted benzimidazole derivatives, ORT14 and ORT15, exhibit broad-spectrum antiproliferative activity against a range of cancer cell lines at sub-micromolar concentrations.[3]

  • These compounds also display a favorable selectivity profile, with significantly higher IC50 values against the normal HEK293 cell line compared to the cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation and replication of results. Below are protocols for common assays used to evaluate the biological activity of benzimidazole derivatives.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[4][5][6][7]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4][6]

Protocol for Adherent Cells: [4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase I Relaxation Assay

This assay is used to identify inhibitors of human topoisomerase I, a key enzyme involved in DNA replication and a target for some anticancer drugs.[8][9][10][11]

Principle: Human topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.[11]

Protocol: [8][9]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture. Include a negative control without the enzyme and a positive control with the enzyme but without the inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization: Run the gel at a constant voltage until the different DNA forms are separated. Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band in the presence of the test compound.

Mechanism of Action: Microtubule Targeting

Research on the structurally related compound, MBIC, suggests that its anticancer activity stems from its function as a microtubule targeting agent.[1][2] Such agents interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

The following diagram illustrates the general workflow for assessing the effect of a microtubule targeting agent on the cell cycle.

G Workflow for Cell Cycle Analysis of a Microtubule Targeting Agent cluster_0 Cell Culture and Treatment cluster_1 Cell Staining and Analysis cluster_2 Data Interpretation A Seed Cancer Cells in Culture Plates B Treat with Test Compound (e.g., Benzimidazole Derivative) A->B C Incubate for a Defined Period (e.g., 24h) B->C D Harvest and Fix Cells C->D E Stain DNA with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Generate DNA Content Histogram F->G H Quantify Cell Population in G1, S, and G2/M Phases G->H I Compare Treated vs. Control Samples H->I J Conclusion: G2/M Arrest Indicates Microtubule Targeting Activity I->J

Caption: Workflow for analyzing cell cycle arrest induced by a test compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early- B stage in the drug discovery pipeline. Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and duration of action. This guide provides a comparative analysis of the metabolic stability of various benzimidazole derivatives, with a focus on providing the experimental context necessary for informed decision-making.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. However, their metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can be a significant hurdle in development.[1][2] This guide will delve into the metabolic stability of this class of compounds, offering a framework for comparison and optimization.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of a selection of benzimidazole derivatives in human liver microsomes. Key parameters presented are the half-life (t½), which indicates the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes.[3] Generally, longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.[4]

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Key Structural Features
Analog 1 2-Phenyl-1H-benzo[d]imidazoleData not availableData not availableUnsubstituted phenyl and benzimidazole rings.
Analog 2 2-(4-Fluorophenyl)-1H-benzo[d]imidazole> 60< 23.1Fluorine substitution on the phenyl ring.[5]
Analog 3 AlbendazoleData not availableData not availableA widely used anthelmintic benzimidazole.[1][6]
Analog 4 FenbendazoleData not availableData not availableStructurally related to albendazole.[1][7]
Analog 5 OmeprazoleData not availableData not availableA proton pump inhibitor with a complex benzimidazole core.[8]

Note: Specific quantitative data for (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol was not publicly available. The table presents data for structurally related analogs to illustrate the impact of chemical modifications on metabolic stability. The data for Analog 2 demonstrates that modifications such as fluorination can significantly enhance metabolic stability.[5][9]

Experimental Protocols: Microsomal Stability Assay

The data presented above is typically generated using a well-established in vitro model: the liver microsomal stability assay. This assay assesses a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells, predominantly cytochrome P450s.[10][11][12]

Materials and Equipment:
  • Liver Microsomes: Human or other species (e.g., rat, mouse, dog).[10][13]

  • Test Compounds: Stock solutions of the benzimidazole derivatives to be tested.

  • Buffer Solution: Typically a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11]

  • NADPH-Regenerating System: A solution containing NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[11][14]

  • Positive Control Compounds: Compounds with known metabolic fates (e.g., a high-turnover and a low-turnover compound) to validate the assay performance.[10]

  • Reaction Quenching Solution: Ice-cold acetonitrile or methanol to stop the metabolic reaction.[13]

  • Analytical Instrumentation: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the sensitive and specific quantification of the parent compound over time.[11]

Incubation Procedure:
  • Preparation: A reaction mixture is prepared containing the liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in the phosphate buffer.[10][14]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.[14]

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[14]

  • Time-course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Termination: The reaction in each aliquot is immediately stopped by the addition of an equal volume of ice-cold acetonitrile.[13]

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent compound, is then collected for analysis.[13]

Data Analysis:

The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

From this, the half-life (t½) is calculated as: t½ = 0.693 / k

And the intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Process

To better understand the experimental and biological processes involved, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Liver Microsomes Reaction_Mix Reaction Mixture Microsomes->Reaction_Mix Compound Test Compound Compound->Reaction_Mix Buffer Buffer (pH 7.4) Buffer->Reaction_Mix NADPH Add NADPH (Initiate Reaction) Reaction_Mix->NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) NADPH->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental workflow for the microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benzimidazole Benzimidazole Derivative CYP450 Cytochrome P450 (e.g., CYP2J2, CYP2C19) Benzimidazole->CYP450 Oxidation Metabolite Hydroxylated Metabolite CYP450->Metabolite UGT UGTs Metabolite->UGT Conjugation Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Excretion Excretion Conjugated_Metabolite->Excretion UGT->Conjugated_Metabolite

Caption: Generalized metabolic pathway of benzimidazole derivatives.

Conclusion

The metabolic stability of benzimidazole derivatives is a multifaceted issue influenced by their specific structural features. As demonstrated, even minor chemical modifications, such as the introduction of a fluorine atom, can significantly alter a compound's metabolic profile. The in vitro microsomal stability assay provides a robust and reproducible method for assessing this critical drug-like property early in the discovery process. By employing these assays and understanding the underlying metabolic pathways, researchers can more effectively design and select benzimidazole-based drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

A Comparative Analysis of the Antimicrobial Efficacy of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the antimicrobial efficacy of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol against established antifungal drugs. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction and Mechanism of Action

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Benzimidazoles are a class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including antifungal, antiviral, and anthelmintic properties. The specific compound, this compound, is a fluorinated derivative of benzimidazole. The inclusion of a fluorine atom can enhance metabolic stability and biological activity.[1]

Mechanism of Action:

  • This compound & Benzimidazoles: The primary antifungal mechanism of benzimidazole derivatives involves the disruption of microtubule assembly. These compounds bind to β-tubulin, a key protein component of microtubules, thereby inhibiting their formation.[2] This process is crucial for essential cellular functions in fungi, including nuclear division and cell structure maintenance, and its disruption ultimately blocks fungal growth.[2]

  • Azole Antifungals (e.g., Fluconazole, Ketoconazole): Azoles function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway.[3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking its synthesis, azoles disrupt membrane integrity and function, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at high concentrations).[4][5]

  • Polyene Antifungals (e.g., Amphotericin B): Polyenes represent another major class of antifungals. Their mechanism involves binding directly to ergosterol within the fungal cell membrane.[5] This binding creates pores or channels in the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell lysis and death.[5]

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[7]

The following table summarizes the MIC values for structurally related 5-fluorobenzimidazole derivatives and known antifungal drugs against common pathogenic fungi.

Disclaimer: Specific antimicrobial efficacy data for this compound is not extensively available in peer-reviewed literature. The data presented below for this class of compound is based on studies of structurally similar 5-fluoro or 5-substituted benzimidazole derivatives.[8][9] This should be considered a proxy for potential activity, and specific testing is required for definitive evaluation.

Compound/DrugTest OrganismMIC Range (µg/mL)
5-Substituted Benzimidazole Derivatives Bacillus subtilis7.81 - 31.25[8]
Gram-negative bacteria~31.25[8]
Candida parapsilosisEnhanced activity with methyl group at position 5[8]
Fluconazole Candida albicans0.25 - 8.0[10][11]
Aspergillus niger6.0 - >256[12][13]
Ketoconazole Candida albicans~7.8[9]
Candida tropicalis~0.248[14]
Amphotericin B Candida albicans0.25 - 1.0[13]
Aspergillus niger0.25 - 2.0[12][15][16][17]

Experimental Protocols

Standardized protocols are crucial for the accurate and reproducible assessment of antimicrobial efficacy. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

3.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a drug that inhibits the visible growth of a microorganism in a liquid medium.[4][10]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., RPMI 1640 for fungi) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The final inoculum concentration in the test wells should be approximately 1-5 x 10⁵ colony-forming units per milliliter (CFU/mL).[3]

  • Incubation: The inoculated microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[3]

  • MIC Determination: Following incubation, the plate is visually inspected or read with a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12]

3.2. Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC is determined to ascertain whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungi).[7]

  • Subculturing: An aliquot (e.g., 10-100 µL) is taken from all the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is spread onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antimicrobial agent.[3]

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the positive control.

  • MFC Determination: The MFC is the lowest concentration of the antimicrobial agent from the MIC assay that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7]

3.3. Time-Kill Kinetics Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[18]

  • Exposure: A standardized inoculum of the microorganism is added to flasks containing broth with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask with no drug is also included.[3][19]

  • Incubation and Sampling: The flasks are incubated with agitation at 35°C.[15] At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is removed from each flask.[3]

  • Viable Cell Counting: The collected aliquots are serially diluted and plated onto agar to determine the number of viable cells (CFU/mL).[11]

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[3]

Visualizations: Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the standardized workflow for determining the MIC and MFC of a test compound.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compound in Broth B->C D Incubate Plate (e.g., 35°C for 24-48h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MFC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MFC determination.

Ergosterol Biosynthesis Pathway and Site of Azole Inhibition

This diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific enzymatic step inhibited by azole antifungals.

G Squalene Squalene Erg1 Squalene epoxidase Squalene->Erg1 Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51) Lanosterol->Erg11 Intermediates 14-demethylated Intermediates OtherEnzymes Other Enzymes Intermediates->OtherEnzymes Ergosterol Ergosterol (Fungal Cell Membrane Component) Erg1->Lanosterol Erg11->Intermediates OtherEnzymes->Ergosterol Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Erg11

Caption: Inhibition of the ergosterol pathway by azoles.

References

Spectroscopic Showdown: Unveiling the Molecular Evolution of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol with its foundational precursors, 4-fluoro-1,2-phenylenediamine and glycolic acid, provides a detailed roadmap of the chemical transformations involved in its synthesis. This guide presents a comparative analysis of their FT-IR, 1H NMR, 13C NMR, and UV-Vis spectral data, offering valuable insights for researchers and professionals in drug development and materials science.

The synthesis of this compound, a key building block in medicinal chemistry, involves the condensation of 4-fluoro-1,2-phenylenediamine and glycolic acid. This process results in significant changes in the molecular structure, which are clearly reflected in their respective spectroscopic profiles. By examining these spectral shifts, we can confirm the successful formation of the target molecule and gain a deeper understanding of its electronic and structural properties.

At a Glance: Spectroscopic Data Summary

The following table provides a consolidated overview of the key spectroscopic features of this compound and its precursors.

Compound FT-IR (cm-1) 1H NMR (ppm) 13C NMR (ppm) UV-Vis λmax (nm)
4-Fluoro-1,2-phenylenediamine N-H stretching: ~3300-3400C-N stretching: ~1250-1350C-F stretching: ~1100-1200Aromatic protons: 6.5-7.0Amine protons: ~3.6Aromatic carbons: 110-150C-F coupled carbons~290-300
Glycolic Acid O-H stretching (broad): ~2500-3300C=O stretching: ~1730C-O stretching: ~1250Methylene protons: ~4.0Hydroxyl/Carboxyl protons: variableCarboxyl carbon: ~175Methylene carbon: ~60Below 220
This compound N-H stretching: ~3100-3300O-H stretching: ~3400C=N stretching: ~1620C-F stretching: ~1150Aromatic protons: 7.0-7.5Methylene protons: ~4.8Hydroxyl proton: variableN-H proton: ~12.5Imidazole C2: ~155Aromatic carbons: 100-150Methylene carbon: ~55~275, ~282

Delving Deeper: A Detailed Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectra vividly illustrate the chemical transformation. 4-Fluoro-1,2-phenylenediamine exhibits characteristic N-H stretching bands of a primary amine around 3300-3400 cm-1. Glycolic acid shows a very broad O-H stretching band from 2500-3300 cm-1, typical for a carboxylic acid, and a strong C=O stretching absorption around 1730 cm-1.

Upon formation of this compound, the distinct primary amine N-H stretches and the carboxylic acid C=O stretch disappear. Instead, a new, broader N-H stretching band appears around 3100-3300 cm-1, characteristic of the imidazole ring. A separate O-H stretching band from the methanol group is also observed around 3400 cm-1. Furthermore, the appearance of a C=N stretching vibration at approximately 1620 cm-1 confirms the formation of the imidazole ring. The C-F stretching frequency remains in a similar region across the fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The 1H NMR spectra provide clear evidence of the cyclization and substitution. The aromatic protons of 4-fluoro-1,2-phenylenediamine appear in the upfield region of the aromatic spectrum (6.5-7.0 ppm). Glycolic acid displays a singlet for its methylene protons around 4.0 ppm.

In the 1H NMR spectrum of this compound, the aromatic protons shift downfield (7.0-7.5 ppm) due to the formation of the benzimidazole ring system. A new singlet corresponding to the methylene protons of the methanol group appears around 4.8 ppm. The broad singlets for the N-H and O-H protons are also characteristic of the final product, with the N-H proton of the imidazole ring typically appearing at a significantly downfield chemical shift (around 12.5 ppm).

13C NMR: The 13C NMR spectra further corroborate the structural changes. 4-Fluoro-1,2-phenylenediamine shows aromatic carbon signals between 110-150 ppm, with splittings observed for carbons coupled to the fluorine atom. Glycolic acid exhibits two distinct signals for its carboxyl and methylene carbons at approximately 175 ppm and 60 ppm, respectively.

The 13C NMR spectrum of the final product is more complex. A key indicator of successful synthesis is the appearance of a signal for the C2 carbon of the imidazole ring at around 155 ppm. The aromatic carbon signals are now part of the benzimidazole system, and a new signal for the methylene carbon of the methanol group is observed around 55 ppm. The characteristic signals for the carboxylic acid and primary amine carbons are absent.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectra reveal changes in the electronic conjugation of the molecules. 4-Fluoro-1,2-phenylenediamine in methanol typically shows an absorption maximum around 290-300 nm. Glycolic acid, lacking a significant chromophore, absorbs at wavelengths below 220 nm.

The formation of the benzimidazole ring in this compound introduces a more extended π-system, resulting in a bathochromic shift. The UV-Vis spectrum in methanol typically displays two absorption maxima around 275 nm and 282 nm, which are characteristic of the benzimidazole scaffold.

Experimental Protocols

Synthesis of this compound:

A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Reagents: Add glycolic acid (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically around 80-100 °C) for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated. The crude product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a salt plate.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. The samples are dissolved in a suitable solvent, such as methanol, to an appropriate concentration.

Visualizing the Transformation

The synthetic pathway and the analytical workflow can be visualized through the following diagrams:

Synthesis_Pathway Precursor1 4-Fluoro-1,2-phenylenediamine Product This compound Precursor1->Product Condensation Precursor2 Glycolic Acid Precursor2->Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow Sample Sample (Precursor or Product) FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1H & 13C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Data Spectroscopic Data FTIR->Data NMR->Data UVVis->Data

Caption: Workflow for spectroscopic analysis.

References

In vivo efficacy comparison of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol derivatives and related fluorinated benzimidazole compounds. While direct comparative studies of multiple derivatives of this compound are limited in publicly available literature, this document consolidates available in vivo data for structurally related and functionally similar compounds to offer insights into their therapeutic potential. The focus is on their anticancer and antiparasitic activities, supported by experimental data and methodologies.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of representative fluorinated benzimidazole derivatives from preclinical studies.

Compound Name/ClassDerivative TypeTherapeutic AreaAnimal ModelDosageEfficacy Results
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) Carboxylate DerivativeAnticancer (Hepatocellular Carcinoma)Orthotopic HCC Mouse Model25 mg/kgSignificant inhibition of tumor growth.[1]
2-(Trifluoromethyl)-1H-benzimidazole Derivatives (Compounds 1b & 1e) Trifluoromethyl DerivativesAntiparasitic (Trichinella spiralis - adult stage)Mouse Model75 mg/kgGood activity against the adult phase of T. spiralis.[2]
2-(Trifluoromethyl)-1H-benzimidazole Derivative (Compound 1f) Trifluoromethyl DerivativeAntiparasitic (Trichinella spiralis - muscle larvae stage)Mouse ModelNot SpecifiedExhibited antiparasitic efficacy against the muscle larvae stage.[2]
2-Aminobenzimidazole Derivatives (Fluoro-substituted) Amino DerivativesAntiparasitic (Leishmaniasis)Acute L. infantum VL Mouse ModelNot SpecifiedShowed low parasiticidal efficacy in vivo.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Anticancer Efficacy in an Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model

This protocol is based on the study of the novel benzimidazole derivative, MBIC.[1]

  • Cell Culture and Animal Model:

    • Human hepatocellular carcinoma (HCC) cell lines are cultured under standard conditions.

    • Immunocompromised mice (e.g., nude mice) are used for the orthotopic model.

  • Tumor Implantation:

    • Cultured HCC cells are surgically implanted into the liver of the mice to establish an orthotopic tumor.

  • Treatment:

    • Once tumors are established, mice are randomized into control and treatment groups.

    • The test compound (MBIC) is administered at a specified dose (e.g., 25 mg/kg). The route and frequency of administration are determined by the compound's pharmacokinetic properties.

    • A vehicle control group receives the same solvent used to dissolve the compound.

  • Efficacy Evaluation:

    • Tumor growth is monitored over time using imaging techniques or by measuring tumor volume at the end of the study.

    • At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry, to assess biomarkers of apoptosis and cell proliferation.

Antiparasitic Efficacy in a Trichinella spiralis Mouse Model

This protocol is based on the evaluation of 2-(trifluoromethyl)-1H-benzimidazole derivatives.[2]

  • Animal Model and Infection:

    • Mice are experimentally infected with Trichinella spiralis larvae.

  • Treatment:

    • For evaluating activity against the adult (intestinal) phase, treatment begins shortly after infection.

    • For evaluating activity against the muscle larvae stage, treatment is initiated at a later time point when the larvae have migrated to the muscle tissue.

    • The test compounds are administered at a specific dosage (e.g., 75 mg/kg).

  • Efficacy Evaluation:

    • Adult Stage: The number of adult worms in the intestine is counted after a set period post-treatment.

    • Muscle Larvae Stage: The number of larvae encysted in the muscle tissue is determined at the end of the experiment.

    • Efficacy is calculated as the percentage reduction in parasite burden in the treated groups compared to an untreated control group.

Signaling Pathways and Mechanisms of Action

MBIC: ROS-Dependent JNK Signaling Pathway in HCC

The anticancer activity of MBIC in hepatocellular carcinoma is attributed to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is dependent on the generation of reactive oxygen species (ROS).[1] This pathway ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.

MBIC_Signaling_Pathway MBIC MBIC HCC_Cell Hepatocellular Carcinoma Cell MBIC->HCC_Cell Enters ROS Increased ROS Production HCC_Cell->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Signaling pathway of MBIC in hepatocellular carcinoma cells.

Antiparasitic Benzimidazoles: Microtubule Polymerization Inhibition

While the specific signaling pathways for the cited 2-(trifluoromethyl)-1H-benzimidazole derivatives were not detailed, benzimidazoles as a class, including many antiparasitic agents, are known to exert their effect by binding to β-tubulin. This interaction disrupts the polymerization of microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient absorption. This ultimately leads to the parasite's death.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the in vivo experiments described.

Anticancer_Workflow start Start cell_culture Culture HCC Cancer Cells start->cell_culture implantation Orthotopic Implantation in Mice cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Group (Compound) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Monitor Tumor Growth treatment->monitoring control->monitoring analysis Euthanize & Analyze Tumors (Weight, IHC) monitoring->analysis end End analysis->end

Caption: General workflow for in vivo anticancer efficacy testing.

Antiparasitic_Workflow start Start infection Infect Mice with Parasite Larvae start->infection randomization Randomize Mice into Groups infection->randomization treatment Treatment Group (Compound) randomization->treatment control Control Group (Vehicle) randomization->control evaluation Evaluate Parasite Burden (Adults or Larvae) treatment->evaluation control->evaluation analysis Calculate Percent Reduction evaluation->analysis end End analysis->end

Caption: General workflow for in vivo antiparasitic efficacy testing.

References

Safety Operating Guide

Navigating the Safe Disposal of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the proper disposal of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a halogenated benzimidazole derivative. Adherence to these procedures is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Hazard Information
Quantitative Hazard Data for Analogous Compounds

To provide a clearer understanding of the potential hazards, the following table summarizes the hazard classifications for closely related benzimidazole compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryGHS CodeDescriptionCitations
Acute Toxicity, OralCategory 4H302Harmful if swallowed[1]
Skin IrritationCategory 2H315Causes skin irritation[1]
Eye IrritationCategory 2H319Causes serious eye irritation[2]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin[1]
Respiratory IrritationCategory 3H335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. The following protocol outlines the necessary steps for its safe and compliant disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Classify as Halogenated Organic Waste : Due to the presence of fluorine, this compound must be classified as a halogenated organic waste.[4][5]

  • Segregate Waste Streams : It is crucial to collect this waste in a designated container for halogenated organic compounds, separate from non-halogenated waste.[4][6] Mixing halogenated and non-halogenated waste streams can increase disposal costs and create dangerous chemical reactions.[5]

Step 2: Waste Collection and Containerization
  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure lid for collecting the waste.[3] High-density polyethylene (HDPE) containers are generally suitable.[7]

  • Label the Container : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] The label should also include the approximate concentration and the date the waste was first added.[1]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated solid waste container lined with a plastic bag.[4][8]

    • Liquid Waste : If the compound is in solution, collect it in a designated liquid waste container. Ensure the pH of the solution is neutral (between 6 and 9) before adding it to the container, if necessary.[6]

Step 3: Storage of Chemical Waste
  • Secure Storage Location : Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

  • Secondary Containment : All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[8]

  • Container Integrity : Regularly inspect the waste container for any signs of leakage or degradation.[7] Keep the container closed except when adding waste.[8]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinse Procedure :

    • Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) at least three times.[9]

    • Collect all rinsate as hazardous waste and add it to the designated halogenated liquid waste container.[1][8]

  • Disposal of Rinsed Containers : After triple-rinsing, the container can often be disposed of as non-hazardous waste. However, it is best practice to puncture or otherwise render the container unusable to prevent reuse.[1] Always adhere to your institution's specific guidelines for the disposal of decontaminated containers.

Step 5: Final Disposal
  • Arrange for Professional Disposal : The disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]

  • Documentation : Complete all necessary waste disposal forms as required by your institution.

Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain.[9]

  • Do not dispose of this chemical in the regular trash.[8]

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_ppe Safety First cluster_classification Waste Classification cluster_collection Collection cluster_storage Storage cluster_decontamination Empty Container Decontamination cluster_disposal Final Disposal cluster_end End start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Halogenated Organic Waste ppe->classify container Select Labeled, Compatible Waste Container classify->container segregate Segregate from Non-Halogenated Waste container->segregate storage Store in Secure Area with Secondary Containment segregate->storage decon Triple Rinse Empty Container storage->decon collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate disposal Arrange for Pickup by Licensed Waste Disposal Service collect_rinsate->disposal end_process Disposal Complete disposal->end_process

Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established protocols for similar benzimidazole derivatives to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to minimize exposure. Based on the hazard profile of analogous compounds, which suggests potential for skin, eye, and respiratory irritation, the following PPE is required.[1]

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves is recommended. For extended contact, consider butyl rubber gloves.[1][2]To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1]
Eye and Face Protection Chemical safety goggles are required. A face shield must be worn in addition to goggles when there is a risk of splashing.[1][2]To protect the eyes and face from splashes and airborne particles of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[1][2]To prevent inhalation of the powder, which may cause respiratory irritation.[1]
Protective Clothing A low-permeability fabric lab coat or a polyethylene-coated polypropylene disposable gown should be worn over personal clothing.[1][3]To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.[1]To protect the feet from spills.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent contamination and accidental exposure.

Handling:

  • All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust during handling.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The storage area should be clearly labeled with the chemical name and appropriate hazard symbols.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous chemical waste.[1][4]

  • Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container made of a compatible material. The label must include "Hazardous Waste" and the full chemical name.[4]

  • Container Disposal: Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste.[4][5] After decontamination, the container may be disposed of as non-hazardous waste, but it should be punctured to prevent reuse.[4] Always adhere to your institution's specific policies for empty container disposal.

  • Disposal Method: Dispose of all hazardous waste through a licensed contractor, following all local, state, and federal regulations.[5]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[6]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Licensed Contractor cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling and disposal of the chemical.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.